Diammonium propylenebis(dithiocarbamate)
Description
Overview of Dithiocarbamates as a Chemical Class
Historical Context of Dithiocarbamate (B8719985) Research
The history of dithiocarbamate research dates back to the mid-19th century, with Debus reporting the synthesis of dithiocarbamic acids in 1850. mdpi.com This was followed by Delépine's work on the synthesis of metal salts of dithiocarbamates in 1907. mdpi.com The first commercial application of dithiocarbamates emerged in the 1930s with the introduction of thiram (B1682883) and ziram (B1684391) as fungicides. nih.gov A significant expansion in the use and research of these compounds occurred between 1945 and 1955, which marked the beginning of the modern pesticide industry. nih.gov In the United States, dithiocarbamates, particularly ethylenebis(dithiocarbamates) (EBDCs), gained prominence in the late 1950s and early 1960s for agricultural applications. wikipedia.org Beyond their agricultural use, the chelating ability of dithiocarbamates has been a subject of medical research for over four decades. nih.gov
Structural Diversity within the Dithiocarbamate Family
The structural diversity of dithiocarbamates is a key aspect of their chemical versatility. The core structure, R₂N−CS₂⁻, allows for a wide range of substituents (R groups), which can be alkyl or aryl groups. mdpi.comwikipedia.org This variability in the R groups significantly influences the properties and applications of the resulting dithiocarbamate.
Dithiocarbamates can be broadly classified based on their carbon skeleton:
Dimethyldithiocarbamates (DMDs): These include compounds like ziram, ferbam, and thiram. phytocontrol.com
Ethylenebis(dithiocarbamates) (EBDs): This group includes mancozeb (B1675947), maneb (B1676018), and zineb (B1684293). phytocontrol.com
Propylenebis(dithiocarbamates) (PBDs): Propineb (B166679) is a primary example of this subgroup. phytocontrol.comprimoris-lab.com
Furthermore, dithiocarbamates readily form complexes with a variety of metal ions, adding another layer of structural diversity. nih.govnih.gov The metal ion can be incorporated into the structure, as seen in compounds like maneb (containing manganese), zineb (containing zinc), and mancozeb (containing both manganese and zinc). nih.gov The geometry of these metal complexes can vary, with common forms being octahedral, square planar, or tetrahedral, depending on the metal ion and the ligand-to-metal ratio. researchgate.net Poly-functional dithiocarbamate ligands, which contain two or more dithiocarbamate residues, can act as bridging ligands, leading to the formation of multinuclear and polymeric structures. mdpi.com
Table 1: Classification and Examples of Dithiocarbamates
| Classification | Examples |
|---|---|
| Dimethyldithiocarbamates (DMDs) | Ziram, Ferbam, Thiram |
| Ethylenebis(dithiocarbamates) (EBDs) | Maneb, Mancozeb, Zineb |
General Applications of Dithiocarbamates in Research Contexts
The unique properties of dithiocarbamates have led to their investigation in a multitude of research areas. Their ability to act as strong chelating agents for heavy metals is a cornerstone of many of their applications. nih.gov This property is utilized in the remediation of heavy metals from contaminated environments and in the analytical determination of trace elements. nih.govresearchgate.net
In the field of organic synthesis, dithiocarbamates serve as versatile precursors and catalysts. ijprems.comresearchgate.net They have been employed as catalysts in organic transformations, such as the synthesis of propargyl amines. nih.gov Additionally, dithiocarbamate complexes are used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. ijprems.com
The biological activity of dithiocarbamates has also been a significant area of research. In medicine, they have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net Their ability to inhibit enzymes is a key mechanism behind their biological effects. nih.gov Furthermore, dithiocarbamate derivatives have been explored for applications in medical imaging. nih.gov In agriculture, they are widely studied and used as fungicides, herbicides, and pesticides. nih.govnih.gov Other industrial research applications include their use as vulcanization accelerators in the rubber industry, froth flotation collectors, and as components of sensors. ijprems.com
Significance of Propylenebis(dithiocarbamates) in Academic Inquiry
Classification within Dithiocarbamate Subgroups
Propylenebis(dithiocarbamates) (PBDs) constitute a distinct subgroup within the broader dithiocarbamate family. nih.govphytocontrol.com This classification is based on the presence of a propylene (B89431) (a three-carbon chain) bridge connecting two dithiocarbamate functional groups. nih.gov A prominent and well-researched example of a PBD is propineb, which is a polymeric zinc salt of propylenebis(dithiocarbamate). nih.goveurl-pesticides.eu The fundamental unit of this subgroup is the propylene-1,2-bis(dithiocarbamate) anion. nih.gov
The classification of dithiocarbamates into subgroups like PBDs, EBDs (ethylenebis(dithiocarbamates)), and DMDs (dimethyldithiocarbamates) is crucial for understanding their structure-activity relationships. primoris-lab.comresearchgate.net While they all share the common dithiocarbamate moiety, the nature of the bridging group and the substituents significantly influences their chemical and biological properties.
Distinguishing Features of Propylenebis(dithiocarbamates) in Research
A key distinguishing feature of propylenebis(dithiocarbamates) in a research context is their polymeric nature, especially in the case of metal complexes like propineb. eurl-pesticides.eu Propineb exists as a polymeric complex of zinc cations and propylenebis(dithiocarbamate) anions. eurl-pesticides.eu This polymeric structure can influence its solubility, stability, and mode of action compared to monomeric dithiocarbamates.
The propylene bridge itself introduces specific stereochemical and conformational properties. The propylene-1,2-bis(dithiocarbamate) structure implies a chiral center at the second carbon of the propylene chain, which can lead to stereoisomers. This structural nuance can be a subject of detailed academic investigation into the synthesis and characterization of stereochemically pure PBDs and their differential activities.
From an analytical perspective, the development of methods to specifically identify and quantify PBDs, and differentiate them from other dithiocarbamate subgroups, is an active area of research. For instance, new analytical techniques involving methylation followed by liquid chromatography-mass spectrometry (LC-MSMS) can distinguish between PBDs, EBDs, and DMDs. primoris-lab.com This is particularly important because the only member of the PBD group in many analytical schemes is propineb, allowing for its specific determination. primoris-lab.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Diammonium propylenebis(dithiocarbamate) |
| Ferbam |
| Mancozeb |
| Maneb |
| Propineb |
| Thiram |
| Zineb |
Research Trajectory of Diammonium Propylenebis(dithiocarbamate)
The research trajectory for diammonium propylenebis(dithiocarbamate) is intrinsically linked to the broader study of dithiocarbamates, particularly the subgroup of propylenebisdithiocarbamates (PBDTCs). Historically, research on dithiocarbamates has been heavily driven by their application as fungicides, with a focus on compounds like propineb. nih.govnih.gov These studies have often centered on efficacy, degradation pathways, and the toxicological profiles of their metabolites, such as propylenthiourea (PTU). nih.govwho.int
The academic focus has largely been on the metal complexes of propylenebis(dithiocarbamic) acid rather than the diammonium salt itself. The research that does exist on diammonium propylenebis(dithiocarbamate) is primarily found within the context of regulatory and environmental science, where it is listed in chemical inventories and evaluated as part of large-scale screening programs. umweltbundesamt.desolutions-project.eu This suggests that its current significance in the academic literature is more as a reference compound or a substance of interest for environmental monitoring rather than as a primary subject of applied or fundamental research.
Current Gaps in Scholarly Literature and Research Opportunities
A review of the existing scientific literature reveals significant gaps in the knowledge base specifically concerning diammonium propylenebis(dithiocarbamate). While the broader family of dithiocarbamates is well-documented, detailed research dedicated to this particular salt is sparse. nih.govresearchgate.net
The primary gaps include:
Lack of Dedicated Synthesis and Characterization Studies: While the general synthesis for dithiocarbamates is known, specific optimization, yield, and detailed characterization studies for diammonium propylenebis(dithiocarbamate) are not widely published. The stability of ammonium (B1175870) dithiocarbamate salts can be a challenge compared to those formed with strong bases like sodium hydroxide (B78521), presenting a specific area for research. nih.gov
Limited Application-Focused Research: Unlike other dithiocarbamates, there is a dearth of research exploring potential applications for diammonium propylenebis(dithiocarbamate) as a standalone compound in areas such as materials science, as a chemical intermediate, or in medicine.
Need for Advanced Analytical Methods: A significant challenge in dithiocarbamate research is the difficulty in analyzing individual compounds due to their instability. tandfonline.com Reviews have highlighted the need to develop robust liquid chromatography methods for the simultaneous analysis of different dithiocarbamate groups, including PBDTCs, and their metabolites. tandfonline.com This analytical gap directly impacts the ability to conduct detailed environmental fate and metabolism studies on specific compounds like diammonium propylenebis(dithiocarbamate).
These gaps present numerous research opportunities. Future studies could focus on the synthesis and stabilization of diammonium propylenebis(dithiocarbamate), explore its unique properties and potential applications, and develop the specific analytical methods required for its accurate detection and quantification in various matrices. Such research would be crucial for a more complete understanding of its behavior and potential impact.
Prioritization in Environmental and Chemical Assessments
Diammonium propylenebis(dithiocarbamate) has been identified and prioritized in several environmental and chemical assessments, primarily in Europe. These assessments are typically screening-level evaluations designed to identify substances that may require further, more detailed investigation due to their potential for persistence, bioaccumulation, and toxicity (PBT).
In a 2010 screening study by the German Federal Environment Agency (UBA), diammonium propylenebis(dithiocarbamate) (CAS No. 84332-87-6) was included in a list of substances to be assessed for their potential PBT properties under the REACH regulation. umweltbundesamt.de The study aimed to use quantitative structure-activity relationships (QSARs) to identify potential PBT/vPvB (very persistent and very bioaccumulative) substances among high production volume chemicals and those with critical properties. umweltbundesamt.de
Furthermore, the compound was included in a deliverable for the SOLUTIONS Project, a European Union-funded initiative to assess emerging pollutants in water resources. solutions-project.eu This project used screening-level emission models to prioritize chemicals for more detailed risk assessment. solutions-project.eu The inclusion of diammonium propylenebis(dithiocarbamate) in these high-level assessments indicates that, based on its chemical structure and available data, it meets certain criteria that warrant further environmental scrutiny.
The prioritization in these assessments is not a definitive statement of risk but rather a flag for regulatory bodies and the scientific community that more data is needed to properly evaluate the compound's environmental fate and potential impacts.
Summary of Diammonium Propylenebis(dithiocarbamate) in Environmental Assessments
| Assessment Program | Context of Prioritization | Reference |
| German Federal Environment Agency (UBA) | Included in a QSAR screening study to identify potential Persistent, Bioaccumulative, and Toxic (PBT) substances under REACH. | umweltbundesamt.de |
| SOLUTIONS Project (EU) | Included in a screening-level estimation of chemical release rates to the environment for solution-oriented impact assessment. | solutions-project.eu |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84332-87-6 |
|---|---|
Molecular Formula |
C5H16N4S4 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
diazanium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4.2H3N/c1-3(7-5(10)11)2-6-4(8)9;;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);2*1H3 |
InChI Key |
XJQIWXCAMHSQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[NH4+].[NH4+] |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies
Foundational Synthesis Routes of Diammonium Propylenebis(dithiocarbamate)
The creation of Diammonium propylenebis(dithiocarbamate) is a multi-step process that begins with the formation of the dithiocarbamate (B8719985) functional groups and culminates in the formation of the specific diammonium salt.
The cornerstone of dithiocarbamate synthesis is the reaction of a primary or secondary amine with carbon disulfide (CS₂) in an alkaline environment. nih.gov In the case of the propylenebis(dithiocarbamate) backbone, the starting amine is 1,2-propylenediamine. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atoms on the electrophilic carbon of the CS₂ molecule.
The general mechanism involves the following steps:
Nucleophilic Attack: Each amino group (-NH₂) of 1,2-propylenediamine acts as a nucleophile, attacking a separate molecule of carbon disulfide.
Zwitterion Formation: This initial attack forms an unstable zwitterionic intermediate.
Proton Transfer: Under alkaline conditions, a base (such as sodium hydroxide (B78521) or, in this specific case, ammonia) removes a proton from the nitrogen atom, leading to the formation of a dithiocarbamate anion and a water molecule. wikipedia.org
This process occurs at both ends of the 1,2-propylenediamine molecule, resulting in the formation of the propylenebis(dithiocarbamate) dianion.
Ammonia plays a crucial dual role in this synthesis. Firstly, it provides the alkaline conditions necessary to deprotonate the dithiocarbamic acid intermediate, driving the reaction towards the formation of the stable dithiocarbamate anion. wikipedia.org Secondly, and more specifically for the target compound, the ammonium (B1175870) ions (NH₄⁺) generated from ammonia act as the counter-ions for the newly formed propylenebis(dithiocarbamate) dianion.
This results in the formation of the target salt, Diammonium propylenebis(dithiocarbamate). Dithiocarbamate salts are typically pale-colored solids that are soluble in water and other polar organic solvents. wikipedia.org
Synthetic Strategies for Propylenebis(dithiocarbamate) Derivatives
The propylenebis(dithiocarbamate) anion is a versatile precursor for a wide range of derivatives. Its two dithiocarbamate moieties serve as potent nucleophiles, readily reacting with various electrophiles to form new carbon-sulfur bonds. scirp.org
Functionalization of the propylenebis(dithiocarbamate) structure primarily occurs at the sulfur atoms. The dithiocarbamate anions can be readily S-alkylated, leading to the formation of stable dithiocarbamate esters. wikipedia.org This approach allows for the introduction of a wide variety of functional groups onto the parent molecule. Structural modifications can be designed to alter the molecule's solubility, reactivity, and chelating properties. For instance, introducing long alkyl chains would increase lipophilicity, while incorporating hydroxyl or carboxyl groups could enhance water solubility.
The synthesis of derivatives is driven by the reaction of the propylenebis(dithiocarbamate) dianion with electrophiles. nih.gov In an electrophilic addition reaction, a π bond is broken in a compound containing a double or triple bond, leading to the formation of two new σ bonds. wikipedia.org This principle is applied in reactions with various electrophilic reagents. A one-pot reaction involving an amine, carbon disulfide, and an electrophile is a common and efficient method for producing these derivatives. scirp.orgnih.gov
Below is a table summarizing the types of derivatives formed from the reaction with common electrophiles.
| Electrophile Type | Example Electrophile | Resulting Derivative Structure |
| Alkyl Halides | Methyl Iodide (CH₃I) | S,S'-Dimethyl propylenebis(dithiocarbamate) |
| Epoxides | Propylene (B89431) Oxide | 2-Hydroxypropyl propylenebis(dithiocarbamate) esters |
| Michael Acceptors | Acrylonitrile | S,S'-bis(2-cyanoethyl) propylenebis(dithiocarbamate) |
| Acid Chlorides | Acetyl Chloride | S-Acyl dithiocarbamate derivatives (can be unstable) |
These reactions are typically regioselective, with the nucleophilic sulfur attacking the electrophilic center of the reacting partner. scirp.org
The synthesis of propylenebis(dithiocarbamate) derivatives can be achieved through both catalyst-free and catalyst-assisted methods, with the choice often depending on the reactivity of the electrophile and the desired reaction conditions.
Catalyst-Free Protocols: Many syntheses of dithiocarbamate derivatives proceed efficiently without the need for a catalyst. nih.govresearchgate.netorganic-chemistry.org These reactions are often conducted under mild, solvent-free, or green conditions (e.g., in an ethanol-water mixture) at room temperature. scirp.orgresearchgate.net The high nucleophilicity of the in situ-generated dithiocarbamate anion is often sufficient to drive the reaction with a reactive electrophile, such as an alkyl halide or an epoxide. scirp.orgorganic-chemistry.org These methods are valued for their simplicity, high atom economy, and reduced environmental impact. organic-chemistry.orgorganic-chemistry.org
Catalyst-Assisted Protocols: In some cases, catalysts are employed to enhance reaction rates or to enable reactions with less reactive electrophiles.
Phase Transfer Catalysts (PTC): Catalysts like Triton-B (trimethylbenzyl ammonium hydroxide) can be used in reactions where the dithiocarbamate salt and the electrophile have poor mutual solubility. scispace.com The PTC facilitates the transfer of the dithiocarbamate anion from an aqueous phase to an organic phase where the electrophile resides. scispace.com
Metal Catalysts: For certain C-S bond formations, particularly with aryl electrophiles, metal catalysts such as copper are utilized. organic-chemistry.orgorganic-chemistry.org These methods expand the scope of possible derivatives to include S-aryl propylenebis(dithiocarbamates), which are not readily accessible through catalyst-free pathways.
| Protocol Type | Key Features | Typical Electrophiles | Advantages |
| Catalyst-Free | Mild conditions, often solvent-free or in green solvents. organic-chemistry.org | Alkyl Halides, Epoxides, Michael Acceptors. scirp.orgorganic-chemistry.org | Simplicity, high yield, environmental friendliness. researchgate.netorganic-chemistry.org |
| Catalyst-Assisted | Employs Phase Transfer or Metal Catalysts. | Less reactive Alkyl Halides, Aryl Halides. organic-chemistry.orgscispace.com | Broader substrate scope, enhanced reaction rates. organic-chemistry.org |
Preparation of Metal Complexes from Propylenebis(dithiocarbamates)
Propylenebis(dithiocarbamate) ligands are versatile chelating agents that readily form stable complexes with a wide range of transition metals. This complexation is a cornerstone of its chemistry, leading to the development of materials with unique properties and applications.
The general synthesis of transition metal dithiocarbamate complexes often involves the reaction of a dithiocarbamate salt with a corresponding metal salt in a suitable solvent. For propylenebis(dithiocarbamate), the diammonium salt serves as a convenient starting material.
Zinc: The most well-known metal complex of propylenebis(dithiocarbamate) is the polymeric zinc salt, commercially known as Propineb (B166679). crmlabstandard.com This agricultural fungicide is a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand.
Copper: Copper(II) dithiocarbamate complexes are readily synthesized and have been extensively studied. The general method involves reacting a copper(II) salt, such as copper(II) chloride, with a dithiocarbamate salt in an aqueous or alcoholic solution. researchgate.net Spectroscopic studies of copper(II) dithiocarbamate complexes typically indicate a square planar geometry around the copper ion, with the dithiocarbamate ligand acting as a bidentate chelating agent through its two sulfur atoms. researchgate.netmdpi.com
Palladium and Platinum: Palladium(II) and Platinum(II) form square planar complexes with dithiocarbamate ligands. The synthesis can be achieved by reacting species like Na₂[PtCl₄] or palladium(II) chloride with the dithiocarbamate salt. e3s-conferences.orge3s-conferences.orgnih.gov The resulting complexes can be further modified by introducing other ligands, such as phosphines, which can alter the coordination geometry. e3s-conferences.org NMR spectroscopy is a key tool for characterizing these diamagnetic complexes. e3s-conferences.orgresearchgate.net
Mercury: Mercury(II) dithiocarbamate complexes have been synthesized and characterized. These complexes can adopt various coordination motifs, including mononuclear, dimeric, and polymeric structures, depending on the substituents on the dithiocarbamate ligand. malayajournal.org
Nickel: Nickel(II) dithiocarbamate complexes are readily prepared by reacting a nickel(II) salt with a dithiocarbamate ligand. ajchem-b.comajchem-b.com These complexes typically exhibit a square planar geometry. researchgate.netnih.gov Spectroscopic techniques such as IR, UV-Vis, and in some cases, single-crystal X-ray diffraction are used for their characterization. ajchem-b.comresearchgate.net
Iron: Both iron(II) and iron(III) dithiocarbamate complexes can be synthesized. Iron(III) complexes are often prepared through a straightforward reaction between an iron(III) salt and the dithiocarbamate. Iron(II) bis(dithiocarbamates) are known to be highly sensitive to air. ucl.ac.uk Magnetic susceptibility measurements are crucial for characterizing the electronic state of the iron center in these complexes. rsc.org
Arsenic: While the formation of complexes between dithiocarbamates and a wide array of metals is well-documented, specific literature detailing the synthesis and characterization of arsenic-propylenebis(dithiocarbamate) complexes is less common. However, the strong affinity of dithiocarbamates for arsenic is utilized in analytical methods for its detection and removal.
Below is a summary of common characterization data for transition metal dithiocarbamate complexes.
| Metal | Typical Geometry | Key Characterization Techniques | Representative IR Bands (cm⁻¹) |
| Zinc | Polymeric | IR, Elemental Analysis | ν(C-N): ~1450-1500, ν(C-S): ~950-1050 |
| Copper | Square Planar | UV-Vis, EPR, IR | ν(C-N): ~1480-1550, ν(C-S): ~980-1020, ν(Cu-S): ~350-450 |
| Palladium | Square Planar | NMR (¹H, ¹³C, ³¹P), IR, X-ray | ν(C-N): ~1500-1550, ν(C-S): ~990-1010, ν(Pd-S): ~300-400 |
| Platinum | Square Planar | NMR (¹H, ¹³C, ³¹P, ¹⁹⁵Pt), IR, X-ray | ν(C-N): ~1510-1560, ν(C-S): ~995-1015, ν(Pt-S): ~300-400 |
| Mercury | Variable | IR, NMR, X-ray | ν(C-N): ~1470-1520, ν(C-S): ~980-1010 |
| Nickel | Square Planar | UV-Vis, IR, X-ray | ν(C-N): ~1500-1550, ν(C-S): ~990-1010, ν(Ni-S): ~350-450 |
| Iron | Octahedral (Fe³⁺), Square Planar (Fe²⁺) | Mössbauer, Magnetic Susceptibility, IR | ν(C-N): ~1450-1500, ν(C-S): ~950-1000 |
Note: The exact positions of IR bands can vary depending on the specific structure of the complex and the substituents on the dithiocarbamate ligand.
Propylenebis(dithiocarbamate) is a bifunctional ligand, meaning it has two chelating dithiocarbamate groups. This structure allows it to act as a bridging ligand between metal centers, leading to the formation of polymeric coordination polymers. nih.gov The zinc complex, Propineb, is a prime example of such a polymeric chelate. crmlabstandard.com These polymeric structures often exhibit low solubility in common solvents. The formation of these polymers can be achieved by reacting the diammonium propylenebis(dithiocarbamate) with a metal salt under conditions that favor polymerization. The resulting materials can have unique properties, such as enhanced thermal stability and altered electronic characteristics, compared to their monomeric counterparts. Metal-chelating polymers are a subject of interest for applications such as the removal of heavy metals from aqueous solutions. ku.edu
Metal dithiocarbamate complexes are excellent single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netnoaa.gov This is because the dithiocarbamate ligand contains both the metal and sulfur atoms required for the formation of the metal sulfide material, and the organic components can be removed upon thermal decomposition. ucl.ac.ukresearchgate.net The thermal decomposition (thermolysis) of these complexes in a high-boiling point solvent, often in the presence of a capping agent like oleylamine or hexadecylamine, yields well-defined metal sulfide nanoparticles. ucl.ac.uknoaa.gov
The properties of the resulting nanoparticles, such as size, shape, and crystal phase, can be controlled by modifying the reaction conditions, including the temperature, precursor concentration, and the nature of the capping agent. ucl.ac.uk
Examples of Metal Sulfide Nanoparticle Synthesis from Dithiocarbamate Precursors:
| Metal Sulfide | Precursor Metal | Typical Decomposition Temperature (°C) | Capping Agent | Resulting Nanoparticle Characteristics |
| Zinc Sulfide (ZnS) | Zinc | 200-400 | Oleylamine, HDA | Wurtzite or Sphalerite phase, nanorods or quantum dots |
| Copper Sulfide (CuS) | Copper | 120-180 | Oleylamine, HDA | Covellite phase, spherical or hexagonal nanoparticles |
| Cadmium Sulfide (CdS) | Cadmium | ~180 | HDA, TOP | Hexagonal or cubic phase nanoparticles |
| Iron Sulfide (FeS, Fe₃S₄) | Iron | 210-230 | Oleylamine | Pyrrhotite or Greigite phase nanoparticles |
| Nickel Sulfide (NiS) | Nickel | 250-400 | Oleylamine | Various nickel sulfide phases |
HDA: Hexadecylamine, TOP: Trioctylphosphine
The use of propylenebis(dithiocarbamate) complexes as SSPs allows for the synthesis of the corresponding metal sulfide nanoparticles. For instance, the zinc propylenebis(dithiocarbamate) complex can be used to generate zinc sulfide (ZnS) nanoparticles. nih.gov Similarly, copper, iron, and nickel propylenebis(dithiocarbamate) complexes can serve as precursors for copper sulfide (CuS), iron sulfide (FeSₓ), and nickel sulfide (NiS) nanomaterials, respectively. ucl.ac.ukresearchgate.net
Derivatization for Analytical and Mechanistic Investigations
Derivatization of diammonium propylenebis(dithiocarbamate) is a key strategy for enabling its analysis by various chromatographic techniques and for probing reaction mechanisms.
Dithiocarbamates are often analyzed by converting them into more volatile and stable derivatives. A common derivatization technique is methylation, typically using methyl iodide as the methylating agent. nih.gov This reaction converts the dithiocarbamate salt into its corresponding methyl ester. This derivatization is particularly useful for gas chromatography (GC) analysis, as it increases the volatility of the analyte. nih.gov For propylenebis(dithiocarbamate), this would result in the formation of dimethyl propylenebis(dithiocarbamate). The derivatized product can then be readily analyzed by techniques such as GC-MS, allowing for sensitive and selective quantification. nih.gov This method is crucial for residue analysis of dithiocarbamate fungicides in various matrices.
The formation of stable metal complexes, as discussed in section 2.3.1, is in itself a form of derivatization that is fundamental to many of the applications and analytical methods for dithiocarbamates. The strong chelation of metal ions by propylenebis(dithiocarbamate) leads to the formation of thermodynamically stable complexes. nih.govnih.gov This property is exploited in various analytical techniques for the determination of trace metals. The formation of a colored complex with a specific metal ion can be the basis for spectrophotometric analysis. Furthermore, the stability of these complexes is crucial for their use as single-source precursors, as it allows for controlled decomposition at elevated temperatures. For mechanistic studies, the formation of stable complexes can be used to trap reactive intermediates or to follow the course of a reaction by monitoring the formation or consumption of a specific metal complex. rsc.orgnih.gov
Mechanistic Investigations of Bioactivity
Mode of Action in Antifungal Applications
Propineb (B166679) is a protective, foliar-applied fungicide with long-lasting residual activity. herts.ac.ukfao.org Its efficacy against a broad spectrum of fungal pathogens, including Oomycetes, Ascomycetes, and Basidiomycetes, is rooted in a multi-site mode of action that makes the development of resistance in fungi difficult. fao.orgnih.gov
The primary antifungal mechanism of propineb is its ability to interfere with fungal metabolism at multiple locations simultaneously. herts.ac.uknih.govnih.gov This multi-site activity disrupts several vital life processes within the fungal cell. nih.gov Research indicates that propineb inhibits essential enzymes, affecting the respiration chain, the metabolism of carbohydrates and proteins, and the integrity of cell membranes. nih.govnih.gov By attacking numerous metabolic points, it prevents fungal spores from germinating and halts the growth of existing infections. nih.govfao.org This complex mode of action is a key feature for managing and preventing the selection of resistant fungal populations. fao.orgnih.govnih.gov
Upon application and exposure to environmental conditions, propineb degrades into several other chemical species, some of which are themselves bioactive. fao.org The primary and most studied degradation pathways involve hydrolysis and photolysis. fao.org Hydrolysis in aqueous environments leads to the formation of propylenethiourea (PTU) and carbon disulfide (CS₂). fao.org PTU is also a major product of photolysis, or degradation by sunlight. fao.org The metabolism of the parent dithiocarbamate (B8719985) molecule is a key step, as it generates organic electrophiles that contribute to its bioactivity. nih.gov
The table below summarizes the key degradation products and their roles.
| Propylenediamine (PDA) | Metabolism/Degradation | Has been identified as a residue in some supervised trials. fao.org |
Propineb is a polymeric zinc-containing dithiocarbamate, and the presence of zinc is integral to its function and benefits. fao.orgnih.govbcpcpesticidecompendium.org The mechanism of action for dithiocarbamates is enhanced when they are in the form of heavy metal salts, leveraging their strong metal-binding capacity to act as enzyme inhibitors. nih.gov Studies comparing propineb to its metabolite PTU and to zinc chloride (ZnCl₂) found that propineb's effects on the cytoskeleton of cells were similar to those of ZnCl₂, suggesting a direct role for the zinc ion in its toxicity to target organisms.
Beyond its direct fungicidal contribution, the zinc in propineb provides a secondary "plant health" or micro-fertilizer effect. nih.gov The release of zinc ions during its application can supplement this essential micronutrient for crops, which is particularly beneficial in zinc-deficient conditions. fao.orgnih.gov This availability of zinc can lead to a visible greening effect on the crop, improve the plant's immunity, and ultimately contribute to higher yields and better quality produce. fao.orgnih.gov Research has shown that foliar treatments with propineb significantly increase the concentration of zinc in the leaves and pseudostem of plants like bananas. plos.org
Mechanistic Insights into Other Agricultural Applications
While primarily known as a fungicide, the chemical class to which propylenebis(dithiocarbamate) belongs also exhibits other agricultural bioactivities.
Dithiocarbamate-based compounds are utilized as herbicides to prevent the growth of certain weeds. nih.gov The mechanisms of herbicidal action are varied but can include the inhibition of critical biochemical pathways in the target plants. nih.govyoutube.com For example, some dithiocarbamate herbicides, such as diallate, control monocot weeds by specifically attacking their fatty acids. nih.gov The inhibition of lipid synthesis is a known mechanism of action for several classes of herbicides that are effective in controlling monocot weeds. nih.gov This disruption prevents the weed from producing essential components for cell membranes and energy storage, ultimately inhibiting its growth and survival.
Table of Mentioned Compounds
| Compound Name | Common Name/Abbreviation | Chemical Class | Role Mentioned |
|---|---|---|---|
| polymeric zinc propylenebis(dithiocarbamate) | Propineb | Propylene-bis-dithiocarbamate | Primary subject, fungicide |
| Diammonium propylenebis(dithiocarbamate) | - | Propylene-bis-dithiocarbamate | Title compound |
| Propylenethiourea | PTU | Thiourea (B124793) | Degradation product/metabolite |
| Carbon Disulfide | CS₂ | - | Degradation product |
| Isothiocyanates | ITCs | Isothiocyanate | Bioactive degradate class |
| Propylenediamine | PDA | Diamine | Degradation product |
| Zinc Chloride | ZnCl₂ | Inorganic Salt | Compound for mechanistic comparison |
Exploration of Potential Therapeutic Mechanisms
Dithiocarbamates exhibit anticancer properties through a multi-faceted mechanism that includes the inhibition of key enzymes and the induction of programmed cell death, or apoptosis. researchgate.net One of the identified mechanisms is the inhibition of catalase, an enzyme crucial for protecting cancer cells from oxidative stress. nih.govnih.gov By inhibiting catalase, dithiocarbamate compounds can lead to an accumulation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis. nih.gov
The induction of apoptosis by dithiocarbamates is a central aspect of their antitumor effect. nih.govnih.gov This process can be initiated through several pathways. One significant pathway involves the compound complexing with intracellular copper, which then targets the proteasome, a cellular machinery responsible for protein degradation. nih.gov Inhibition of the proteasome disrupts cellular homeostasis and initiates apoptosis specifically in tumor cells. nih.gov Another critical mechanism involves the direct inhibition of caspases, which are key proteases in the apoptotic cascade. Research indicates that dithiocarbamate disulfides, the oxidized form of dithiocarbamates, can directly inhibit the proteolytic activation of the caspase-3 proenzyme through thiol oxidation, thereby preventing the execution phase of apoptosis. acs.org The apoptotic process in dithiocarbamate-treated cancer cells is often confirmed by observing the cleavage of poly(ADP-ribose) polymerase (PARP), a classic indicator of apoptosis. nih.gov
Dithiocarbamates have been investigated for their potential antiviral effects, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.gov The primary mechanism of action is the potent inhibition of the nuclear factor kappa B (NF-κB) transcription factor. nih.gov NF-κB is critically involved in the expression of HIV-1 and the activation of various inflammatory processes that can promote viral replication. nih.gov
The pyrrolidine (B122466) derivative of dithiocarbamate (PDTC) has been shown to reversibly suppress the activation of NF-κB in cells, thereby preventing the transactivation of reporter genes controlled by the HIV-1 long terminal repeat. nih.gov This inhibitory action is thought to be linked to the antioxidant properties of dithiocarbamates, suggesting that oxygen radicals play a role in the activation of both NF-κB and HIV-1. nih.gov Furthermore, dithiocarbamates can generate thiuram disulfides, which are pro-oxidative compounds. nih.gov These molecules can inactivate viral enzymes that are sensitive to oxidation, such as the cysteine proteinases essential for picornavirus replication, representing another potential antiviral mechanism. nih.gov
Dithiocarbamate and its analogues have demonstrated significant potential as antischistosomal agents, targeting the parasitic flatworms of the genus Schistosoma. nih.govnih.gov In vitro studies against Schistosoma mansoni have shown that these compounds can induce a range of detrimental effects, including damage to the parasite's outer layer (tegument), gut dilatation, reduction in egg production, and decreased vitality, ultimately leading to the parasite's death. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have been crucial in enhancing the efficacy of these compounds. nih.gov Research has shown that modifying the basic dithiocarbamate structure can lead to more potent derivatives. For instance, integrating the nitrogen residues into a cyclic structure like piperazine (B1678402) and further derivatizing it with sulfonyl or acyl groups resulted in compounds with significantly improved antischistosomal activity. nih.gov These derivatization efforts have successfully lowered the effective concentration of the compounds. nih.gov
| Compound Type | Observed In Vitro Effects | Key Structural Modifications for Improved Activity | Reference |
|---|---|---|---|
| Dithiocarbamate Analogues | Reduction of egg production, pairing stability, vitality, and motility. | Substitution with benzyl (B1604629) moieties on the sulfur atom. | nih.gov |
| Dithiocarbamate Analogues | Tegument damage and gut dilatations. | Integration of residues on the nitrogen into a cyclic piperazine structure. | nih.gov |
| Piperazine Derivatives | Death of the parasite at lower concentrations. | Derivatization at the 4-nitrogen with a sulfonyl or acyl group. | nih.gov |
| Dithiocarbazates | Potent antischistosomal activity (5 µM). | N-substitution on N-unbranched dithiocarbazates. | nih.gov |
Mechanistic Studies in Industrial Applications
In the rubber industry, dithiocarbamates are highly valued as vulcanization accelerators, specifically categorized as "ultra-fast" or "super-speed" accelerators. lusida.comwelltchemicals.comraywaychem.com Their primary role is to significantly increase the rate of the sulfur vulcanization process, which allows for shorter curing times and lower process temperatures (115-120°C). lusida.comwelltchemicals.com This acceleration enhances production efficiency and reduces costs. welltchemicals.com
The mechanism of action involves the dithiocarbamate forming a complex with sulfur, which facilitates the incorporation of sulfur cross-links between the polymer chains of the rubber. welltchemicals.com This process of creating a cross-linked network transforms the plastic rubber into an elastic material with improved mechanical properties, such as enhanced resilience, durability, and heat resistance. welltchemicals.comvanderbiltworldwide.com
Dithiocarbamate accelerators, including ammonium (B1175870) salts which are noted for their high activity, require activators like zinc oxide and stearic acid to function effectively. lusida.comraywaychem.com The combination leads to a high crosslink density in the vulcanized rubber. lusida.com While extremely effective at increasing cure rates, they provide limited scorch safety, meaning there is a risk of premature vulcanization during mixing. lusida.com
| Property | Description | Reference |
|---|---|---|
| Accelerator Class | Ultra-fast / Super-speed | raywaychem.comrichon-chem.com |
| Mechanism | Forms a complex with sulfur to promote rapid cross-linking between polymer chains. | welltchemicals.com |
| Activation | Requires activators such as Zinc oxide and Stearic acid. | lusida.com |
| Key Benefits | Increases vulcanization speed, improves mechanical properties (durability, elasticity), enhances heat resistance. | welltchemicals.com |
| Activity of Salts | Ammonium salts exhibit the highest activity, followed by sodium and potassium salts. | raywaychem.com |
| Processing Characteristics | Low scorch safety, fast cure rate, high crosslink density, potential for reversion on over-cure. | lusida.com |
Chelating Properties in Waste-Water Treatment
The dithiocarbamate functional group, a key feature of Diammonium propylenebis(dithiocarbamate), is well-regarded for its capacity to act as a potent chelating agent, particularly for the removal of heavy metal ions from aqueous solutions. tandfonline.comacs.org Dithiocarbamates are classified as soft ligands, which, according to the principles of Hard and Soft Acids and Bases (HSAB) theory, exhibit a strong affinity for soft metal ions. nih.gov This characteristic makes them highly effective precipitants for heavy metals in wastewater treatment processes. tandfonline.com
The mechanism of removal is centered on the strong chelating ability of the S,S donor active sites within the dithiocarbamate structure. tandfonline.com These sites readily react with heavy metal ions, forming stable, insoluble metal-dithiocarbamate complexes that precipitate out of the solution. tandfonline.comnih.gov This process is known for its rapid kinetics, with metal removal often occurring in under a minute under optimal pH conditions. tandfonline.com The efficiency of this removal is, however, dependent on several factors, including the pH of the wastewater and the initial concentration of the metal ions. tandfonline.comnih.gov An increase in the initial metal ion concentration has been shown to enhance the removal efficiency, indicating a concentration-dependent process. tandfonline.com
The effectiveness of dithiocarbamate-based chelating agents has been demonstrated for a range of heavy metals. Studies have shown high removal efficiencies for metals such as lead (Pb(II)), copper (Cu(II)), and cadmium (Cd(II)). rsc.org For instance, dithiocarbamate-functionalized activated carbon has demonstrated a remarkable capacity for lead removal. rsc.org The versatility of dithiocarbamates extends to their use in various forms, from simple salts to functionalized polymers and surfactants, all designed to effectively sequester heavy metals from industrial effluents. nih.govrsc.org
Table 1: Factors Influencing Heavy Metal Removal by Dithiocarbamates
| Factor | Influence on Removal Efficiency | Reference |
|---|---|---|
| pH | Significantly affects the surface charge and precipitation of metal complexes. Optimal pH ranges vary for different metals. | tandfonline.comnih.govrsc.org |
| Initial Metal Ion Concentration | Higher concentrations can lead to enhanced removal efficiency. | tandfonline.com |
Catalytic Mechanisms in Organic Transformations
The dithiocarbamate moiety is not only a powerful chelator but also a versatile functional group in the realm of catalysis, participating in a variety of organic transformations. Dithiocarbamate compounds have been successfully employed as catalysts in reactions such as polymerization and the synthesis of organic intermediates. nih.gov
One notable catalytic application involves the synthesis of propargylamines via an A³ coupling reaction. In this context, a catalyst functionalized with dithiocarbamate has demonstrated high performance. nih.gov Mechanistic studies of this reaction have revealed a pathway that proceeds through the formation of an iminium ion intermediate followed by C-H activation . nih.gov The formation of an iminium ion is a common activation strategy for α,β-unsaturated carbonyl compounds, enhancing their electrophilicity. nih.gov
Furthermore, dithiocarbamates have been identified as valuable precursors for site-specific C-H functionalization. nih.govnih.gov This type of transformation is of significant interest as it allows for the direct modification of otherwise unreactive C-H bonds, offering a more efficient route to complex molecules. nih.govnih.gov The mechanism often involves the generation of an amidyl radical from the N-dithiocarbamate precursor, which can then undergo an intramolecular hydrogen atom transfer to achieve site-specific functionalization. nih.gov This approach has been successfully applied to a range of complex structures, including derivatives of amino acids. nih.gov
Table 2: Catalytic Applications of Dithiocarbamates in Organic Synthesis
| Application | Key Mechanistic Feature(s) | Reference |
|---|---|---|
| Propargylamine Synthesis | Iminium ion intermediate, C-H activation | nih.gov |
| Site-Specific C-H Functionalization | Intramolecular hydrogen atom transfer via amidyl radicals | nih.govnih.gov |
| Carbon Fibre Synthesis | Used as a catalyst to enhance material properties | nih.gov |
Cellular and Biochemical Interactions
The biological activity of dithiocarbamates extends to their interactions with cellular machinery, where they can induce significant effects on cellular structure and energy metabolism.
Research on propineb, a polymeric zinc salt of propylenebis(dithiocarbamate) and a close relative of the diammonium salt, has provided direct evidence of the impact of this class of compounds on cellular architecture. Studies using primary neuronal cell cultures from rats have demonstrated that propineb exerts pronounced effects on the cytoskeleton of both neuronal and non-neuronal cells, such as astrocytes and muscle cells. nih.gov This effect on the cytoskeleton is a key aspect of its mode of action. nih.gov The disruption of the cytoskeleton can have profound consequences for cell shape, division, and intracellular transport.
Dithiocarbamate compounds have been shown to modulate cellular energy supply, although the specific mechanisms can vary between different dithiocarbamate derivatives. For some dithiocarbamates, such as disulfiram, effects on the energy supply are a prominent feature of their toxicity. nih.gov While the primary toxic effect of propineb has been linked to cytoskeletal disruption, energy supply remains a critical endpoint in evaluating its cellular impact. nih.gov
The broader class of dithiocarbamates is known to interact with enzymes involved in oxidative and energetic metabolism. nih.gov For instance, some dithiocarbamate complexes have been shown to inhibit enzymes such as succinate (B1194679) dehydrogenase and malate (B86768) dehydrogenase, which are crucial components of cellular respiration. nih.gov Furthermore, certain dithiocarbamates can impair the ATP-dependent uptake of glutamate (B1630785) into synaptic vesicles, suggesting an interference with energy-dependent cellular processes. scispace.comresearchgate.net The ability of dithiocarbamates to chelate metal ions is also relevant here, as they can interact with the metal centers of metalloproteinases that play a role in the parasite's redox metabolism, thereby disrupting the parasite's ability to manage oxidative stress. nih.gov
Advanced Analytical Chemistry for Detection and Quantification
Challenges in Analytical Determination of Propylenebis(dithiocarbamates)
The analytical determination of PBDTCs is a complex task primarily due to their chemical instability and low solubility in common solvents. nih.gov These properties necessitate specific methodological approaches that can overcome these intrinsic difficulties.
Propylenebis(dithiocarbamates) exhibit poor stability, particularly in biological and environmental matrices. nih.gov In food samples, such as fruits and vegetables, these compounds degrade rapidly upon contact with acidic plant juices, breaking down into carbon disulfide and the corresponding amine. encyclopedia.pubthermofisher.com This decomposition is a major challenge, as it makes it difficult to extract the intact molecule for analysis. fu-berlin.de The enzymatic activity within food samples can also contribute significantly to the degradation of these compounds. fu-berlin.de
The stability of dithiocarbamates is highly dependent on the matrix and storage conditions. The half-life of these compounds can vary from a few hours to several days, influenced by factors like pH, temperature, and the specific chemical environment. nih.gov For instance, while PBDTCs are unstable in acidic conditions, they show greater stability in alkaline mediums. nih.govfu-berlin.de In controlled laboratory settings, such as when spiked onto glass microfibre or silica (B1680970) gel filters and stored at -4°C, analytes like propineb (B166679) have been shown to be stable for over a month. researchgate.netsigmaaldrich.comnih.gov
Table 1: Stability of Dithiocarbamates in Different Conditions
| Compound/Group | Matrix/Condition | Stability Finding | Reference |
| Dithiocarbamates | Vegetable Matrices | Poor stability; rapid degradation in contact with acidic juices. | nih.govencyclopedia.pub |
| Dithiocarbamates | Alkaline Medium | Generally stable. | nih.govfu-berlin.de |
| Dithiocarbamates | Acidic Medium | Undergo acid-catalyzed hydrolysis. | nih.govfu-berlin.de |
| Propineb | Spiked on glass microfibre and silica gel filters | Stable for more than one month at -4°C. | researchgate.netnih.gov |
| Dithiocarbamates | Food Samples (Apples) | Continuous decomposition observed, influenced by enzymes. | fu-berlin.de |
A significant obstacle in the analysis of PBDTCs is their limited solubility in both water and common organic solvents. nih.govfu-berlin.de This characteristic complicates their extraction from complex matrices like food and soil. Polymeric dithiocarbamates, such as propineb, are particularly challenging as they are generally insoluble in standard organic solvents used in pesticide residue analysis. wur.nl This poor solubility means that typical extraction procedures, like QuEChERS, are not effective for these compounds. thermofisher.com Therefore, methods for analyzing PBDTCs often bypass direct extraction of the parent compound and instead rely on chemical derivatization or degradation to a more easily measurable substance. thermofisher.comfu-berlin.de
Environmental factors, especially temperature and pH, have a profound impact on the stability and, consequently, the analysis of propylenebis(dithiocarbamates). nih.gov PBDTCs are known to be unstable under acidic conditions, readily hydrolyzing, while they exhibit greater stability in alkaline environments. nih.govresearchgate.net This pH-dependent stability is a critical consideration during sample preparation and extraction, as any shift towards an acidic pH can lead to the rapid degradation of the analyte before measurement. fu-berlin.de
Temperature also plays a crucial role. For example, the standard analytical method involves hot acid digestion to quantitatively convert dithiocarbamates to carbon disulfide. encyclopedia.pub This process is typically carried out at elevated temperatures, such as 80°C to 100°C, to ensure complete degradation. thermofisher.comshimadzu.com Conversely, for storage of samples and standards, low temperatures (e.g., -4°C or -20°C) are recommended to maintain the integrity of the analytes. thermofisher.comresearchgate.netsigmaaldrich.comnih.gov
Chromatographic Techniques for Propylenebis(dithiocarbamate) Analysis
Due to the analytical challenges, chromatographic techniques are central to the determination of PBDTCs. These methods typically involve either the indirect measurement of a degradation product or the direct analysis of metabolites.
The most common approach for the quantification of total dithiocarbamate (B8719985) residues is an indirect method based on their degradation to carbon disulfide (CS₂). encyclopedia.pub In this procedure, the sample is subjected to hot acid hydrolysis, often in the presence of a reducing agent like stannous chloride (SnCl₂), to quantitatively convert all dithiocarbamates present into CS₂. thermofisher.comresearchgate.netsigmaaldrich.comnih.gov The volatile CS₂ is then purged from the reaction vessel, trapped in a suitable organic solvent such as isooctane, and subsequently analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). thermofisher.comresearchgate.netnih.gov
This method is widely adopted and serves as the basis for official regulatory methods. encyclopedia.pub The use of GC-MS provides high sensitivity and selectivity for the detection of CS₂. shimadzu.com While this technique is robust and reliable for determining the total dithiocarbamate content, it is a "sum parameter" method and cannot distinguish between the different types of dithiocarbamates (e.g., propineb, zineb (B1684293), mancozeb) present in the sample. thermofisher.com
Table 2: Performance of GC-MS Method for Dithiocarbamate Analysis via Carbon Disulfide
| Analyte | Matrix | Recovery | Limit of Quantification (LOQ) | Reference |
| Propineb (as CS₂) | Airborne sample filters | 86-89% | 0.8-1.0 ng/m³ | researchgate.netnih.gov |
| Thiram (B1682883) (as CS₂) | Grapes, Tomato, Chilli, Brinjal | 76-104% | 0.04 mg/kg | nih.gov |
| Thiram (as CS₂) | Cardamom, Black Pepper | 75-98% | 0.05 mg/kg | nih.gov |
| Dithiocarbamates (as CS₂) | Soya | 68-91% | 0.05 mg/kg | encyclopedia.pub |
| Dithiocarbamates (as CS₂) | Fruits and Vegetables | 75-104% | ≤40 µg/kg | researchgate.net |
To achieve more specific analysis, methods targeting the metabolites of PBDTCs have been developed. Propylenethiourea (PTU) is a key metabolite and degradation product of propineb and other PBDTCs. researchgate.netnih.gov Unlike its parent compounds, PTU is more amenable to direct chromatographic analysis.
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common technique for the simultaneous determination of PTU and ethylenethiourea (B1671646) (ETU), the corresponding metabolite of ethylenebis(dithiocarbamates). researchgate.netnih.gov This method allows for the separation and quantification of these specific metabolites, providing more detailed information than the total CS₂ method. The separation is typically achieved on a reverse-phase column. encyclopedia.pubmdpi.com Research has demonstrated good recovery and sensitivity for this approach in various matrices, including airborne samples. researchgate.netnih.gov
Table 3: Performance of HPLC-UV Method for Dithiocarbamate Metabolite Analysis
| Analyte | Matrix | Recovery | Limit of Detection (LOD) | Reference |
| Propylenethiourea (PTU) | Airborne sample filters | 98-102% | 40-49 ng/m³ | researchgate.netsigmaaldrich.comnih.gov |
| Ethylenethiourea (ETU) | Airborne sample filters | 98-100% | 36-43 ng/m³ | researchgate.netsigmaaldrich.comnih.gov |
| Ziram (B1684391) | Various crops, water | 59-85% | 0.01 mg/kg | encyclopedia.pubmdpi.com |
| Zineb | Various crops, water | 59-85% | 0.02 mg/kg | encyclopedia.pubmdpi.com |
| Propylenebisdithiocarbamates (PBDTCs) | Apple, Leek | >90% | 1.97 ng (injected) | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Direct Determination of Residues and Derivatized Products
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to traditional methods, offering higher specificity and sensitivity, and allowing for the differentiation between various subclasses of dithiocarbamates. encyclopedia.pubresearchgate.net Direct analysis of propylenebis(dithiocarbamates) (PBDs) is difficult due to their polymeric nature and poor solubility. wur.nl To overcome these challenges, analytical strategies typically involve either the direct analysis of the intact, solubilized compound or, more commonly, a derivatization step to create a more stable, monomeric molecule suitable for LC-MS/MS analysis. safefoods.nl
Direct Determination and Derivatization Strategies
A common approach for the analysis of PBDs like propineb involves an initial extraction into an alkaline buffer, which can contain agents like ethylenediaminetetraacetic acid (EDTA) and L-cysteine or penicillamine, to break down the polymeric structure and form soluble DTC anions. nih.govmdpi.com Following this, a derivatization step is often employed. Alkylation, typically using methyl iodide or dimethyl sulfate, converts the DTC anions into stable, methylated derivatives. nih.govmdpi.com For instance, propineb is converted to dimethyl propylenebisdithiocarbamate (PBMe), a stable molecule that can be readily analyzed. nih.gov This derivatization allows for the specific quantification of the PBD subclass, distinguishing it from ethylenebis(dithiocarbamates) (EBDCs) and dimethyldithiocarbamates (DMDs). nih.gov
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) methodology has been adapted for this purpose, simplifying the extraction and derivatization process. nih.gov After derivatization, the resulting products are analyzed by LC-MS/MS, often using an electrospray ionization (ESI) source in positive mode. nih.govmdpi.com Hydrophilic interaction liquid chromatography (HILIC) columns, such as the Sequant ZIC-pHILIC, have proven effective for separating the different DTC subclasses. researchgate.netnih.gov
Research Findings and Performance
Studies have demonstrated the high sensitivity and accuracy of LC-MS/MS methods for PBDs. Validation studies have reported excellent performance characteristics, as detailed in the table below. The use of stable isotope dilution assays, where isotopically labeled internal standards are added at the beginning of the sample preparation, is a key strategy to compensate for the instability of DTCs during extraction and analysis, ensuring high accuracy. nih.gov
Table 1: Performance Characteristics of LC-MS/MS Methods for Propylenebis(dithiocarbamate) Analysis
| Analyte (Derivative) | Matrix | LOQ (µg/kg) | Recovery (%) | Technique | Reference |
|---|---|---|---|---|---|
| Propineb (as PBDs) | Fruits, Vegetables | 5 | 97 - 101 | LC-MS/MS | researchgate.net |
| Propineb (as PBDs) | Grapes, Cucumbers, Tomatoes, Rucola | 50 | 90 - 100 | LC/ESI-MS | nih.gov |
| Propineb (as PBMe) | Beer, Juice, Malt | < 0.52 | 92.2 - 112.6 | LC-MS/MS | nih.gov |
LOQ: Limit of Quantification; PBMe: dimethyl propylenebisdithiocarbamate
Spectrophotometric Approaches for Quantification
Spectrophotometric methods represent one of the classical approaches for the quantification of total dithiocarbamate content. acs.org These methods are typically based on the acid-catalyzed decomposition of the dithiocarbamate molecule to evolve carbon disulfide (CS₂). nih.gov
The most common procedure involves heating the sample in an acidic solution to facilitate hydrolysis. epa.gov The liberated CS₂ is then purged from the reaction vessel, purified to remove interfering compounds like hydrogen sulfide (B99878), and trapped in an absorbing solution. nih.govoup.com In the traditional method, the absorbing solution contains a cupric reagent, which reacts with CS₂ to form a stable, yellow-colored copper dithiocarbamate complex. nih.gov The intensity of the color, which is proportional to the amount of CS₂ evolved, is then measured using a spectrophotometer at a specific wavelength, typically around 435 nm. epa.gov
More recent spectrophotometric methods have been developed to improve sensitivity and specificity. One such method involves the reaction of the evolved CS₂ with ethanolic sodium hydroxide (B78521) to form a xanthate. nih.gov This xanthate then reacts with oxidizing agents like potassium iodate (B108269) and N-chlorosuccinimide to liberate iodine. The liberated iodine subsequently oxidizes leuco crystal violet into the intensely colored crystal violet dye, which is measured spectrophotometrically at approximately 595 nm. nih.gov This method has reported significantly lower detection limits compared to the traditional copper-based method. nih.gov
While spectrophotometric methods are cost-effective and have been widely used for regulatory monitoring, they are non-specific, as they measure the total CS₂ evolved and cannot distinguish between different types of dithiocarbamates (e.g., propineb, maneb (B1676018), ziram). nih.govbohrium.com
Evolution of Carbon Disulfide-Based Analytical Methods
The analysis of dithiocarbamates has historically been dominated by methods based on their decomposition and the subsequent measurement of evolved carbon disulfide (CS₂). oup.comoup.com This approach, known as the CS₂ evolution method, has been the foundation of dithiocarbamate residue analysis for many decades. nih.gov The core principle involves the complete hydrolysis of the dithiocarbamate moiety in a hot, acidic medium, typically using a stannous chloride-hydrochloric acid solution, to release a stoichiometric amount of CS₂. nih.govoup.com
Initially, the evolved CS₂ was quantified by titrimetric or spectrophotometric methods. oup.com In the spectrophotometric variant, the CS₂ is trapped in a solution containing copper acetate (B1210297) and an amine, forming a colored complex. nih.gov However, these early methods suffered from limitations, including potential CS₂ loss during distillation and low sensitivity. dss.go.th
To improve upon these limitations, gas chromatography (GC) was integrated into the workflow. rsc.org The headspace GC technique became the method of choice for dithiocarbamate screening. dss.go.thrsc.org In this procedure, after acid hydrolysis in a sealed vial, an aliquot of the headspace gas containing the volatilized CS₂ is injected into a gas chromatograph. oup.com Detection is typically achieved using a flame photometric detector (FPD) or an electron capture detector (ECD), which offer high sensitivity for sulfur-containing compounds. encyclopedia.pubrsc.org
Despite its widespread adoption and status as a standard method (e.g., European Norm EN 12396-2), the CS₂ evolution method has significant drawbacks. encyclopedia.pubdss.go.th
Lack of Specificity: The method determines the total dithiocarbamate content as CS₂ and cannot differentiate between parent compounds like diammonium propylenebis(dithiocarbamate), mancozeb (B1675947), or thiram. nih.govsafefoods.nl
False Positives: Certain commodities, particularly from the Brassicaceae family (e.g., broccoli, cabbage), contain natural precursors that can also decompose to form CS₂ under the harsh acidic conditions, leading to erroneously high results. safefoods.nloup.com
Contamination: Contamination from sources like latex gloves, which may contain sulfur-based accelerators, can also lead to the generation of CS₂. safefoods.nl
To address these issues, automated headspace GC systems have been developed to increase sample throughput and reduce reagent use. dss.go.th However, the fundamental limitations of specificity remain, driving the development of more direct and specific methods like LC-MS/MS.
Development of Novel Sensor Technologies for Dithiocarbamate Detection
The demand for rapid, portable, and on-site monitoring of pesticides has spurred the development of novel sensor technologies. cabidigitallibrary.org For dithiocarbamates, research has focused on biosensors and chemical sensors (electrochemical and optical) that offer alternatives to time-consuming laboratory-based methods. nih.govmdpi.com
Biosensors for dithiocarbamates are predominantly based on the principle of enzyme inhibition. bohrium.comnih.gov These devices use the toxicity of the pesticide itself as the basis for detection, where the analyte inhibits the activity of a specific enzyme, and the resulting decrease in catalytic activity is measured and correlated to the pesticide concentration. nih.govmdpi.com
The primary enzyme target for dithiocarbamates, including the propylenebis(dithiocarbamate) class, is aldehyde dehydrogenase (ALDH). cabidigitallibrary.orgmdpi.com ALDH activity is inhibited by DTCs, and this inhibition can be monitored electrochemically. mdpi.com In a typical ALDH-based biosensor, the enzyme is immobilized on the surface of a transducer, such as a screen-printed electrode. tandfonline.com The sensor measures the production of the reduced cofactor NADH during the enzymatic oxidation of an aldehyde substrate. mdpi.com In the presence of a dithiocarbamate like propineb or zineb, the enzyme's activity is blocked, leading to a measurable decrease in the electrochemical signal from NADH oxidation. mdpi.com
Researchers have developed various configurations to enhance sensitivity and stability. For example, bienzymic sensors coupling ALDH with NADH oxidase have been created on disposable screen-printed electrodes. tandfonline.com These biosensors have demonstrated the ability to detect ethylenebis(dithiocarbamates) at parts-per-billion (ppb) levels, far below the limits of some spectrophotometric methods. tandfonline.comedpsciences.org
Table 2: Examples of Enzyme Inhibition-Based Biosensors for Dithiocarbamate Detection
| Target Analyte(s) | Enzyme System | Transducer | Detection Limit | Reference |
|---|---|---|---|---|
| Maneb, Zineb | Aldehyde Dehydrogenase (ALDH) | Platinum Electrode | 1.48 ppb (maneb), 9 ppb (zineb) | mdpi.com |
| Zineb (EDTA-transformed) | ALDH & NADH Oxidase | Screen-Printed Electrode | 8 ppb | tandfonline.com |
| Zineb | ALDH | Not specified | 30 ppb (lowest conc. tested) | cabidigitallibrary.org |
While offering rapid and sensitive detection, a key challenge for enzyme-based biosensors is selectivity, as enzymes like ALDH can be inhibited by a range of compounds, including other pesticides and heavy metals. bohrium.commdpi.com
Beyond enzyme-based systems, direct electrochemical and optical sensors offer promising avenues for dithiocarbamate detection.
Electrochemical Sensors rely on the direct oxidation or reduction of the electroactive moieties within the dithiocarbamate structure. mdpi.com The thiol groups in the DTC molecule are particularly amenable to electrochemical detection. researchgate.net Techniques like cyclic voltammetry can be used to monitor these redox processes. At mercury electrodes, dithiocarbamate anions are readily reduced, while at other electrode surfaces like boron-doped diamond or gold nanoparticle-modified electrodes, anodic processes involving the thiol or amine groups can be observed. mdpi.comresearchgate.net These sensors offer a direct measurement pathway without the need for biological components, though they may face challenges with selectivity in complex samples. mdpi.com
Optical Sensors for dithiocarbamates have been developed based on various principles. One approach utilizes the interaction between dithiocarbamate functional groups and metal ions, which induces a measurable optical change. For example, optical sensors have been created using swellable polymer microspheres functionalized with dithiocarbamate groups. nih.govmdpi.com When these microspheres, embedded in a hydrogel, are exposed to specific metal cations, the interaction neutralizes charges on the polymer, causing it to shrink. nih.gov This shrinking alters the refractive index of the microspheres relative to the hydrogel, leading to an increase in turbidity that can be measured as a change in absorbance with a spectrophotometer. nih.govmdpi.com Other optical assays are based on the inhibition of gold nanoparticle growth in the presence of dithiocarbamates, resulting in a color change that can be used for screening. mdpi.com While these methods can be simple and cost-effective, achieving high selectivity remains a primary area of ongoing research. mdpi.com
Environmental Dynamics and Transformation Research
Degradation Pathways in Environmental Compartments
Propylenebis(dithiocarbamates) are known to be relatively non-persistent in the environment, undergoing transformation through various abiotic and biotic processes.
Abiotic degradation through photolysis and hydrolysis plays a crucial role in the breakdown of propylenebis(dithiocarbamates).
Photolysis: In the presence of sunlight, propineb (B166679) undergoes rapid degradation. fao.org Laboratory studies have demonstrated a degradation half-life (DT50) of less than one hour, indicating that direct photodegradation is a significant pathway for the breakdown of the active substance under environmental conditions. fao.org The primary photolysis product identified is propylenethiourea (PTU). fao.org
Hydrolysis: Propineb is readily hydrolyzed in aqueous solutions, with the rate of hydrolysis being pH-dependent. fao.org In sterile aqueous buffers at 22°C, the hydrolysis half-life is approximately one day at pH 4 and pH 7, and extends to 2-5 days at pH 9. fao.org The main products of hydrolysis are propylenethiourea (PTU) and carbon disulfide. fao.org Due to its rapid degradation via hydrolysis and photolysis, propineb is not expected to persist in aquatic environments. fao.org
| Degradation Process | Medium | Condition | Half-Life (DT50) | Primary Degradation Product(s) |
| Photolysis | Laboratory | Sunlight | < 1 hour | Propylenethiourea (PTU) |
| Hydrolysis | Aqueous Buffer | pH 4, 22°C | ~ 1 day | Propylenethiourea (PTU), Carbon Disulfide |
| Hydrolysis | Aqueous Buffer | pH 7, 22°C | ~ 1 day | Propylenethiourea (PTU), Carbon Disulfide |
| Hydrolysis | Aqueous Buffer | pH 9, 22°C | 2 - 5 days | Propylenethiourea (PTU), Carbon Disulfide |
Microbial activity is a primary driver of the degradation of propylenebis(dithiocarbamates) in soil. Studies on propineb show rapid aerobic soil metabolism, with inferred degradation half-lives of less than one day. fao.org In field studies, the half-life of propineb in soil has been observed to range from approximately 2 to 20 days, depending on environmental conditions. inchem.org
Metabolic studies using radiolabeled (¹⁴C) propineb in two different standard soils demonstrated that it was significantly degraded, with over 50% being converted to propyleneurea (PU). inchem.org Carbon dioxide was also identified as a degradation product, indicating mineralization. inchem.org Small amounts of propylenethiourea (PTU), around 4% of the applied substance, were also detected. inchem.org The rapid degradation in soil suggests that long-term persistence of the parent compound is unlikely. fao.orgresearchgate.netnih.gov
The primary and most significant degradation product of diammonium propylenebis(dithiocarbamate) is propylenethiourea (PTU). fao.orginchem.orgnih.gov PTU is formed through both photolysis and hydrolysis of the parent compound. fao.orgresearchgate.net While the parent compound degrades rapidly, PTU itself can exhibit greater persistence under certain conditions, though it is also subject to further degradation. inchem.org
Studies have shown that PTU is relatively stable in pure water under abiotic conditions. fao.org However, it can be quickly degraded through secondary photodegradation, a process that is influenced by the presence of substances like humic acid. fao.org In soil, the degradation of propineb is thought to proceed mainly via the formation of PTU, which is then further metabolized. inchem.org Metabolic studies with ¹⁴C-labeled PTU showed that it degrades to form propyleneurea (PU) and carbon dioxide, and over the course of the study period, PTU was no longer detectable. inchem.org Other metabolites that have been identified in smaller quantities from the degradation of propineb include 4-methylimidazoline and propyleneurea. inchem.orgbayer.com
| Parent Compound | Degradation Product | Formation Pathway(s) | Further Degradation Products |
| Diammonium propylenebis(dithiocarbamate) | Propylenethiourea (PTU) | Photolysis, Hydrolysis, Microbial Metabolism | Propyleneurea (PU), Carbon Dioxide |
| Diammonium propylenebis(dithiocarbamate) | Propyleneurea (PU) | Microbial Metabolism (direct or via PTU) | - |
| Diammonium propylenebis(dithiocarbamate) | Carbon Disulfide | Hydrolysis | - |
| Diammonium propylenebis(dithiocarbamate) | 4-methylimidazoline | Microbial Metabolism | - |
Transport and Distribution in Environmental Systems
The movement and partitioning of diammonium propylenebis(dithiocarbamate) in the environment are influenced by its physical and chemical properties, as well as those of its degradation products.
Studies on the leaching potential of propineb suggest that it has low mobility in soil. inchem.org In leaching experiments where a significant amount of water, simulating rainfall, was passed through soil columns, no propineb was detected in the leachate. inchem.org This indicates a low potential for the parent compound to move through the soil profile and contaminate groundwater.
The strong adsorption of propineb to soil particles and its rapid degradation contribute to its limited mobility. inchem.org Even after 22 months in field lysimeter studies, the majority of the radioactivity from labeled propineb remained in the upper 5 cm of the soil. inchem.org This suggests that what is not degraded is firmly bound to the soil matrix, preventing downward movement. inchem.org
The adsorption of propylenebis(dithiocarbamates) to soil particles is a key factor in their environmental transport. inchem.org The polymeric nature of compounds like propineb and their low water solubility contribute to their tendency to adsorb to soil organic matter and clay particles. researchgate.net This adsorption process limits their availability in the soil solution for leaching. inchem.org
Research on the adsorption of propineb onto activated carbon has shown that it follows the Freundlich adsorption model, indicating a heterogeneous surface binding process. researchgate.net The process was found to be spontaneous and endothermic. researchgate.net In soil, the strong adsorption, often referred to as heavy absorption or incorporation into the soil's organic matter, effectively immobilizes the compound and its residues. inchem.org
Volatilization Characteristics
Given that Diammonium propylenebis(dithiocarbamate) is a salt, it is expected to have a very low vapor pressure, thus a low tendency to transition into a gaseous state from a dry surface. The compound is formed from propylenebis(dithiocarbamic acid) and ammonia. bayer.com The Henry's Law constant (H), which describes the partitioning of a chemical between water and air, is also not available for Diammonium propylenebis(dithiocarbamate). For related ethylene (B1197577) bis(dithiocarbamates), volatilization from water surfaces is not considered an important fate process due to their ionic nature in aqueous environments. nih.gov Due to the dissociation of the diammonium salt in water, the behavior of its constituent ions would govern its presence in the atmosphere above the water body. Ammonia, one of the components, is known to be volatile from water, but its dissolution does not strictly follow Henry's law as it reacts with water. nist.govyoutube.com
Table 1: Volatilization Properties of Related Compounds
Click to view table
| Compound | Vapor Pressure (mPa) | Henry's Law Constant (Pa m³ mol⁻¹) | Source |
| Diammonium propylenebis(dithiocarbamate) | Data not available | Data not available | |
| Propineb | Not specifiable due to polymer structure | Not calculable | fao.org |
| Ethylene bis(dithiocarbamic acid) | 1.85 (at 25 °C, estimated) | Data not available | nih.gov |
Environmental Persistence Characterization
Half-life Determination and Predictive Modeling
The half-life (DT50) of a compound, the time it takes for its concentration to decrease by half, is a standard measure of its persistence in a specific environmental compartment. nist.govorst.edu For Diammonium propylenebis(dithiocarbamate), specific half-life data is scarce due to its nature as an obsolete fungicide. herts.ac.uk However, extensive research on the closely related compound propineb provides valuable insights into the expected environmental behavior of propylenebis(dithiocarbamates).
Dithiocarbamates, as a class, are generally unstable in the environment and undergo rapid degradation. researchgate.netwho.intnih.gov The degradation rate is influenced by factors such as pH, moisture, and the presence of microorganisms. researchgate.netwho.int
In Water: Propineb hydrolyzes in aqueous environments, with its stability being pH-dependent. At 22°C, the estimated half-life is approximately 1 day at pH 4 and pH 7, and between 2 to 5 days at pH 9. fao.org The primary hydrolysis products include propylenethiourea (PTU) and carbon disulfide. fao.org Photolysis, or degradation by sunlight, also plays a significant role, with the degradation of propineb being rapid (DT50 < 1 hour) in laboratory experiments, indicating that direct photodegradation is an important environmental process. fao.org
In Soil: In soil, propineb undergoes relatively fast degradation. Field studies have reported half-lives ranging from 2 to 8 days. inchem.org Under laboratory conditions, half-lives of 1 and 9 days have been observed. inchem.org In some studies conducted in Japan, a longer half-life of about 20 days was recorded after multiple applications. inchem.org The major degradation products in soil include propylenethiourea (PTU), propyleneurea (PU), and 4-methylimidazoline. bayer.cominchem.org Predictive environmental concentration models for soil (PECsoil) utilize these half-life values, along with application rates and crop interception data, to estimate the persistence and potential exposure levels of propineb and its metabolites. bayer.com
Table 2: Environmental Half-life of Propineb
Click to view table
| Environment | Condition | Half-life (DT50) | Key Metabolites | Source |
| Water (Hydrolysis) | pH 4, 22°C | ~1 day | PTU, Carbon Disulfide | fao.org |
| Water (Hydrolysis) | pH 7, 22°C | ~1 day | PTU, Carbon Disulfide | fao.org |
| Water (Hydrolysis) | pH 9, 22°C | 2 - 5 days | PTU, Carbon Disulfide | fao.org |
| Water (Photolysis) | Laboratory | < 1 hour | PTU | fao.org |
| Soil (Field) | Various | 2 - 8 days | PTU, PU | inchem.org |
| Soil (Field, Japan) | 5 applications | ~20 days | PTU, PU | inchem.org |
| Soil (Laboratory) | Aerobic, 22°C | 1 and 9 days | PTU, PU | inchem.org |
Quantitative Structure-Activity Relationships (QSAR) for Persistence Assessment
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities (including toxicity and persistence) of chemicals based on their molecular structure. nih.govyoutube.comyoutube.comyoutube.com For dithiocarbamates, QSAR models have been developed to understand their interaction with biological targets and to predict their activity. nih.gov
In the context of environmental persistence, QSAR models can be used to predict biodegradability. researchgate.net These models correlate molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) with the rate of degradation. For dithiocarbamates, QSAR analyses have indicated that parameters like hydrophobicity (log P), molecular weight, and the presence of hydrogen bond donors and acceptors are critical in determining their biological interactions. inchem.orgnih.gov While specific QSAR models predicting the environmental half-life of Diammonium propylenebis(dithiocarbamate) are not published, the general principles can be applied. The structural features of the propylenebis(dithiocarbamate) backbone and the nature of the cation would be key inputs for such a model. The inherent instability of the dithiocarbamate (B8719985) moiety is a primary factor that would be considered in any QSAR assessment of its persistence.
Biodegradability Studies (e.g., Ready Biodegradability Tests)
Ready biodegradability tests, such as those outlined by the OECD (e.g., OECD 301 series), are laboratory screening tests that assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. nih.govfao.orgoecd.org A substance is considered "readily biodegradable" if it meets stringent criteria, such as reaching 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during a 28-day test. nih.govfao.org
Specific ready biodegradability test data for Diammonium propylenebis(dithiocarbamate) are not available. However, the chemical nature of dithiocarbamates suggests that they are susceptible to degradation. who.intnih.gov The degradation process in the environment is often a combination of abiotic (e.g., hydrolysis) and biotic (microbial) processes. fao.orgmdpi.com Microorganisms in soil and water can utilize pesticides as a source of nutrients, breaking them down into simpler, less toxic compounds. mdpi.comnih.gov Given the rapid hydrolysis of propineb, it is likely that the primary degradation pathway for Diammonium propylenebis(dithiocarbamate) in aqueous systems is initially abiotic, followed by microbial degradation of the resulting metabolites like PTU. fao.orginchem.org The lack of specific test results prevents a definitive classification of Diammonium propylenebis(dithiocarbamate) as readily biodegradable according to standard regulatory criteria.
Bioaccumulation Potential Assessment
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from all sources of exposure (water, food, sediment) and accumulates to a concentration higher than that in the surrounding environment.
Bioconcentration Factor (BCF) Studies
The Bioconcentration Factor (BCF) is a specific measure of bioaccumulation, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. wikipedia.orgsfu.ca It is a key parameter for assessing the potential of a substance to accumulate in aquatic organisms.
There are no specific BCF studies available for Diammonium propylenebis(dithiocarbamate). However, studies on other dithiocarbamate fungicides indicate a low potential for bioconcentration. For example, a study on polycarbamate, another dithiocarbamate fungicide, in a marine teleost fish (mummichog) and a polychaete reported a low BCF of 3.1 in fish and between 1.5-7.8 in the polychaete. researchgate.netnih.gov These low values suggest that the fungicide does not significantly accumulate in these organisms. researchgate.netnih.gov Similarly, studies with radiolabelled zineb (B1684293) and ziram (B1684391) (ethylenebisdithiocarbamate and dimethyldithiocarbamate (B2753861), respectively) showed low whole-body accumulation in fish, with BCFs less than 100. researchgate.net An estimated BCF of 3 for ethylene bis(dithiocarbamic acid) also suggests a low potential for bioconcentration. nih.gov
Table 3: Bioconcentration Factors of Related Dithiocarbamates
Click to view table
| Compound/Group | Organism | Bioconcentration Factor (BCF) | Source |
| Polycarbamate | Mummichog (Fish) | 3.1 | researchgate.netnih.gov |
| Polycarbamate | Polychaete | 1.5 - 7.8 | researchgate.netnih.gov |
| Zineb and Ziram | Fish | < 100 | researchgate.net |
| Ethylene bis(dithiocarbamic acid) | Aquatic Organisms (Estimated) | 3 | nih.gov |
Environmental Emission Modeling and Assessment
The environmental fate and behavior of diammonium propylenebis(dithiocarbamate) are primarily governed by the transformation of the propylenebis(dithiocarbamate) anion. While specific environmental modeling data for the diammonium salt are scarce, extensive research on structurally related compounds, such as propineb—a polymeric zinc salt of propylenebis(dithiocarbamic) acid—provides significant insight into its environmental dynamics. The assessment of environmental emissions focuses on the degradation pathways, persistence in various environmental compartments, and the formation of significant metabolites.
Environmental Fate and Degradation Pathways
Propylenebis(dithiocarbamates) are known to be relatively unstable under environmental conditions, undergoing rapid degradation. inchem.org The primary routes of transformation include hydrolysis, photolysis, and microbial degradation in soil and water. fao.org The degradation process is complex, leading to several intermediate products, with propylenethiourea (PTU) being one of the most significant from a toxicological and environmental standpoint. inchem.orgfao.org
In soil, propineb, a proxy for the propylenebis(dithiocarbamate anion), degrades rapidly. inchem.org Field and laboratory studies have demonstrated that its half-life can range from less than a day to about 20 days, depending on environmental conditions such as soil type, moisture, and temperature. inchem.org The degradation proceeds mainly via the formation of PTU, which is then further broken down into propyleneurea (PU) and eventually mineralized to carbon dioxide (CO₂). inchem.orgfao.org More than 50% of applied propineb can be converted to PU in soil. inchem.org Other minor metabolites that have been identified include 4-methylimidazoline and 5,6-dihydro-3H-imidazo(2,1-c)-1,2,4-dithiole-3-thione (propineb-DIDT). inchem.orgbayer.com
Hydrolysis and Photolysis
Hydrolysis is a key process in the degradation of propylenebis(dithiocarbamates). The rate of hydrolysis is pH-dependent. For propineb, the half-life in sterile aqueous buffer solutions at 22°C is approximately one day at pH 4 and 7, and extends to 2-5 days at pH 9. fao.org The main products of hydrolysis are PTU and carbon disulfide. fao.org
Photodegradation also contributes to the transformation of these compounds. Propineb degrades quickly when exposed to sunlight, with a laboratory half-life of less than one hour, indicating that direct photolysis is a relevant environmental degradation pathway. fao.org The major photolysis product identified is PTU, which itself can undergo further photodegradation. fao.org
Persistence and Mobility in Soil
The persistence of propylenebis(dithiocarbamates) in soil is generally low due to their rapid degradation. inchem.org Field studies have reported soil half-lives for propineb ranging from 2 to 20 days. inchem.org For instance, one study on onion cultivation showed a soil half-life of 2.8–2.9 days. researchgate.net Another study in banana cultivation reported half-lives of propineb in soil ranging from 4.4 to 13.3 days. nih.gov
Leaching studies indicate that the parent compound has low mobility in soil. inchem.org In column leaching experiments, propineb was found to be retained largely in the upper soil layers, with negligible amounts detected in the leachate. inchem.org However, its primary metabolite, PTU, is more water-soluble and thus has a higher potential for mobility. inchem.org Despite this, significant leaching of PTU to groundwater is not always observed, likely due to its own degradation in the soil profile. inchem.org The strong adsorption to soil organic matter can also limit the translocation of the parent compound and its degradation products. inchem.org
The following table summarizes the degradation half-lives of propineb, used as a proxy for diammonium propylenebis(dithiocarbamate), and its key metabolites in various environmental compartments.
| Compound | Environmental Compartment/Condition | Half-life (DT₅₀) | Reference |
|---|---|---|---|
| Propineb | Soil (Field) | 2 - 20 days | inchem.org |
| Propineb | Soil (Laboratory) | < 1 - 9 days | inchem.orgfao.org |
| Propineb | Soil (Onion crop) | 2.8 - 2.9 days | researchgate.net |
| Propineb | Aqueous Hydrolysis (pH 4, 22°C) | ~1 day | fao.org |
| Propineb | Aqueous Hydrolysis (pH 7, 22°C) | ~1 day | fao.org |
| Propineb | Aqueous Hydrolysis (pH 9, 22°C) | 2 - 5 days | fao.org |
| Propineb | Aqueous Photolysis | < 1 hour | fao.org |
| Propylenethiourea (PTU) | Soil | 3.7 days (worst-case) | bayer.com |
| Propylenethiourea (PTU) | Banana | 31.5 - 69.3 days | nih.gov |
| Propyleneurea (PU) | Soil | 46.5 days (non-referenced) | bayer.com |
| 4-methylimidazoline (4-MI) | Soil | 2.8 days | bayer.com |
Environmental Concentration Modeling
Predictive modeling for environmental concentrations in soil (PECsoil) is a critical component of the environmental risk assessment for pesticides. For propineb, first-tier calculations are typically performed using spreadsheet models that assume a uniform distribution in the top layer of soil (e.g., 0-5 cm). bayer.com These models incorporate factors such as the application rate according to Good Agricultural Practice (GAP), soil density, and crop interception, which is the fraction of the applied substance that is intercepted by the plant canopy and does not reach the soil. bayer.com
The model considers the degradation of the parent compound and the formation and decline of its major metabolites. bayer.com The predicted environmental concentrations (PECs) are calculated over time to assess the potential for accumulation and long-term exposure.
The table below presents a summary of the major degradation products of propineb considered in environmental fate modeling and their maximum occurrence observed in soil studies.
| Metabolite | Code | Maximum Occurrence in Soil (% of Applied Radioactivity) | Reference |
|---|---|---|---|
| Propylenethiourea | PTU | 33.7% | bayer.com |
| Propyleneurea | PU | 42.5% | bayer.com |
| 4-methylimidazoline | 4-MI | 17.5% | bayer.com |
| 5,6-dihydro-3H-imidazo(2,1-c)-1,2,4-dithiole-3-thione | Propineb-DIDT | 25.8% | bayer.com |
The environmental assessment also considers the fate of the diammonium cation. Diammonium phosphate (B84403) is known to be slightly to practically non-toxic to aquatic organisms. kirbyagri.com In the environment, the phosphate component can contribute to eutrophication of freshwater bodies, while the ammonium (B1175870) ion will enter the natural nitrogen cycle. kirbyagri.com
Applications in Agricultural Science and Beyond
Herbicidal Efficacy Studies
While the primary application of propylenebis(dithiocarbamates) is in fungal disease control, the broader dithiocarbamate (B8719985) group has some members with herbicidal properties.
There is limited scientific literature available that specifically documents the efficacy of Diammonium propylenebis(dithiocarbamate) or the closely related propineb (B166679) for the control of broadleaf weeds. The vast majority of research identifies these compounds as fungicides. fao.orgfao.org While some dithiocarbamate-based herbicides are used to prevent the growth of certain weeds, specific data on the control of broadleaf weeds by propineb is not well-established in scientific studies. eagri.org For instance, diallate, another dithiocarbamate, is known to control monocotyledonous weeds. eagri.org Therefore, the use of Diammonium propylenebis(dithiocarbamate) as a primary tool for broadleaf weed management is not supported by current research findings.
Specificity against Plant Growth
While dithiocarbamates are primarily celebrated for their fungicidal efficacy, their interaction with plant life extends beyond pathogen control, exhibiting a degree of specificity that can influence plant health and development. Research into Propineb, a polymeric zinc propylenebis(dithiocarbamate), reveals that high concentrations of this fungicide can have phytotoxic effects. wikipedia.org Studies on tomato plants have shown that application of Propineb at levels exceeding recommended doses can lead to inhibited shoot growth. wikipedia.org
Role in Rubber and Plastics Manufacturing
The chemical structure of diammonium propylenebis(dithiocarbamate) lends itself to important applications in the polymer industry, particularly in the vulcanization of rubber.
Vulcanization Acceleration Research
Dithiocarbamates as a class are recognized as ultra-fast accelerators for the sulfur vulcanization of both natural and synthetic rubbers, such as Ethylene (B1197577) Propylene (B89431) Diene Monomer (EPDM) rubber. esslabshop.comresearchgate.net They are known for their ability to facilitate rapid curing at relatively low temperatures. esslabshop.com This rapid vulcanization is attributed to their capacity to generate a high density of crosslinks within the rubber matrix in a short amount of time. esslabshop.com
Research has shown that dithiocarbamate accelerators are particularly effective in EPDM rubber, leading to the fastest cure times compared to other accelerator groups like thiazoles, sulfonamides, thiurams, and guanidines. researchgate.net However, a characteristic feature of dithiocarbamate accelerators is their low scorch safety, meaning there is a narrow window of time for processing the rubber compound before vulcanization begins. esslabshop.com This necessitates precise control over the manufacturing process.
The following table illustrates the general characteristics of dithiocarbamate accelerators in rubber vulcanization:
| Property | Characteristic |
| Cure Rate | Ultra-fast |
| Scorch Safety | Low |
| Crosslink Density | High |
| Curing Temperature | Low |
This table provides a general overview of the performance of dithiocarbamate accelerators.
Enhancement of Material Properties (e.g., Strength, Durability)
The high crosslink density imparted by dithiocarbamate accelerators directly contributes to the enhancement of the physical properties of the vulcanized rubber. A higher degree of crosslinking generally leads to a stiffer, more robust material. Research on EPDM rubber has demonstrated that the use of dithiocarbamate accelerators results in the highest tensile strength among various accelerator types. researchgate.net
In addition to increased tensile strength, dithiocarbamates can also improve the toughness of the rubber. researchgate.net These properties are critical for applications where the rubber will be subjected to mechanical stress and require long-term durability. The ability of these accelerators to function effectively in different types of rubber, including natural rubber and synthetic variants like SBR (styrene-butadiene rubber), makes them versatile components in the formulation of a wide range of rubber products. google.com
Other Industrial and Chemical Applications
The utility of diammonium propylenebis(dithiocarbamate) and its related compounds extends beyond agriculture and rubber manufacturing into other industrial and environmental applications.
Use as Slimicides in Water Systems
Dithiocarbamates have been identified for their use as slimicides in various industrial water systems, including those found in water-cooling systems, as well as in the sugar, pulp, and paper manufacturing industries. made-in-china.com Slime formation, which is often caused by the growth of microorganisms, can lead to significant operational issues, such as blockages and reduced efficiency. google.comnih.gov The biocidal activity of dithiocarbamates helps to control the microbial populations responsible for slime, thereby preventing its accumulation. made-in-china.com The mechanism of action is believed to involve the inhibition of enzymes within the microorganisms due to the strong metal-binding capacity of the dithiocarbamate moiety. made-in-china.com
Scavenging Properties in Wastewater Treatment
The structural features of dithiocarbamates make them effective chelating agents for heavy metals. This property is harnessed in wastewater treatment processes to remove toxic heavy metal ions from industrial effluents. made-in-china.com Dithiocarbamates can react with dissolved metal ions to form stable, insoluble metal-dithiocarbamate complexes. These complexes can then be separated from the water through precipitation and filtration.
Research has demonstrated the efficacy of dithiocarbamate-type precipitants in removing heavy metals like copper from wastewater. google.com This scavenging action is crucial for environmental protection, as the discharge of heavy metals into waterways can have severe ecological consequences. The ability to form strong bonds with a variety of metal ions makes dithiocarbamates versatile agents for the remediation of metal-contaminated water.
Development of Adhesives and Coatings
Dithiocarbamates, the class of compounds to which diammonium propylenebis(dithiocarbamate) belongs, have found utility in various industrial applications, including the formulation of coatings. researchgate.net Their metal-chelating properties are a key attribute in these applications. While specific research on diammonium propylenebis(dithiocarbamate) in adhesives is not extensively documented, the broader family of dithiocarbamate derivatives is recognized for its role in industrial formulations. researchgate.netresearchgate.net
Synthesis of Organic Intermediates
Dithiocarbamates are versatile precursors and intermediates in organic synthesis. researchgate.nettandfonline.comresearchgate.net They can be used to synthesize a variety of other organic compounds. For instance, the light-catalyzed reaction of dithiocarbamates can lead to the formation of lactams. nih.govresearchgate.net They are also employed in the synthesis of thiourea (B124793) without the need for toxic reagents like hydrogen sulfide (B99878). nih.gov In some reactions, dithiocarbamates can form intermediates such as isothiocyanates. nih.gov The synthesis of S-aryl dithiocarbamates can be achieved through a three-component coupling of arynes, carbon disulfide, and aliphatic amines. organic-chemistry.org
A general approach to synthesizing dithiocarbamates involves the reaction of an amine with carbon disulfide. nih.govorganic-chemistry.org This versatility makes them valuable building blocks in medicinal and synthetic chemistry. researchgate.net
Potential in Biological and Biomedical Research
Investigation as Potential Therapeutic Agents (e.g., Anticancer, Antiviral, Antischistosomal)
The therapeutic potential of dithiocarbamate derivatives is a significant area of research, with studies exploring their efficacy as anticancer, antiviral, and antischistosomal agents.
Anticancer Activity: Dithiocarbamate compounds have demonstrated considerable potential as anticancer agents. researchgate.netmdpi.com Their ability to form stable complexes with metal ions, such as copper and gold, is central to their cytotoxic activity against various cancer cell lines. mdpi.commdpi.comacs.org These metal complexes are often more effective than the dithiocarbamate ligands alone. mdpi.com Organotin (IV) dithiocarbamate complexes, for example, have shown significant anti-proliferative effects in a range of tumor cells, including those of the breast, colon, lung, and prostate. mdpi.com The mechanism of action is thought to involve the inhibition of enzymes crucial for cancer cell growth and the induction of apoptosis. mdpi.com Some gold dithiocarbamate complexes have exhibited higher cytotoxicity than the established chemotherapy drug cisplatin (B142131), even in cisplatin-resistant cell lines. acs.org Furthermore, dithiocarbamate-based compounds can act as proteasome inhibitors, which is a key mechanism in cancer therapy. nih.gov
Antiviral Activity: Certain dithiocarbamate derivatives have been investigated for their antiviral properties. researchgate.net For instance, pyrrolidine (B122466) dithiocarbamate (PDTC) has shown potent antiviral effects against human rhinoviruses (HRV), the primary cause of the common cold. nih.gov PDTC was found to inhibit viral protein expression and protect cells from virus-induced death. nih.gov The antiviral mechanism of dithiocarbamates may be linked to their ability to interfere with cellular processes that are essential for viral replication. nih.gov Andrographolide analogues containing a dithiocarbamate moiety have been identified as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme in the viral life cycle. nih.gov Heterocyclic compounds containing nitrogen, which are structurally related to some dithiocarbamate derivatives, are also a major focus of antiviral drug development. mdpi.com
Antischistosomal Activity: Dithiocarbamates have emerged as promising candidates for the development of new treatments for schistosomiasis, a parasitic disease caused by Schistosoma flatworms. nih.govresearchgate.net Research has shown that derivatives of disulfiram, a dithiocarbamate compound, exhibit significant activity against adult Schistosoma mansoni in vitro, leading to reduced motility, egg production, and even parasite death. nih.govresearchgate.net Structure-activity relationship studies have been conducted to optimize the antischistosomal effects of these compounds, leading to the identification of derivatives with potent activity at low micromolar concentrations. nih.govresearchgate.net Further structural modifications, such as the development of dithiocarbazates, have also yielded compounds with significant antischistosomal properties. nih.govuni-marburg.de
Table 1: Investigated Therapeutic Applications of Dithiocarbamate Derivatives
| Therapeutic Area | Compound/Derivative Class | Key Research Findings | Citations |
|---|---|---|---|
| Anticancer | Organotin (IV) dithiocarbamates | Significant anti-proliferative activity in various cancer cell lines. | mdpi.com |
| Gold dithiocarbamate complexes | Higher cytotoxicity than cisplatin in some cancer cell lines. | acs.org | |
| Copper dithiocarbamate complexes | Act as potent proteasome inhibitors, inducing apoptosis in cancer cells. | mdpi.comnih.gov | |
| Antiviral | Pyrrolidine dithiocarbamate (PDTC) | Potent activity against human rhinoviruses and poliovirus. | nih.gov |
| Andrographolide dithiocarbamate analogues | Inhibition of SARS-CoV-2 main protease. | nih.gov | |
| Antischistosomal | Disulfiram derivatives | Reduction of motility and egg production in Schistosoma mansoni. | nih.govresearchgate.net |
| Dithiocarbazates | Potent in vitro activity against Schistosoma mansoni. | nih.govuni-marburg.de |
Catalytic Applications in Organic Synthesis
Dithiocarbamate compounds have demonstrated utility as catalysts in various organic reactions. researchgate.netnih.govencyclopedia.pub Their metal complexes, in particular, are effective in catalyzing organic transformations. For example, core/shell nanostructures functionalized with magnetic dithiocarbamate deposited on gold have been used as catalysts for the synthesis of propargylamines. nih.govencyclopedia.pub Ruthenium(II) dithiocarbamate complexes have been shown to act as pre-catalysts for the epoxidation of alkenes. mdpi.com Dithiocarbamates also play a role as agents in reversible addition-fragmentation chain transfer (RAFT) polymerization, a controlled method for creating polymers. researchgate.net
Research on Fumigant Applications for Plant Pathogen Control
Efficacy against Specific Fungi (e.g., Fusarium oxysporum f. sp. cubense Tropical Race 4)
While specific studies on the fumigant efficacy of diammonium propylenebis(dithiocarbamate) against Fusarium oxysporum f. sp. cubense Tropical Race 4 (the cause of Panama disease in bananas) are not widely available, the broader class of dithiocarbamates and related compounds have been evaluated for their fungicidal properties against Fusarium species. Propineb, a zinc-containing propylenebis(dithiocarbamate) polymer, is a known fungicide used in agriculture against a wide spectrum of fungal diseases. sigmaaldrich.comsigmaaldrich.commedchemexpress.commedchemexpress.comnih.gov
Fusarium oxysporum is a soil-borne pathogen that is challenging to control with conventional fungicides. nih.gov Soil fumigation is considered an effective management strategy. nih.govresearchgate.net Various chemical fumigants have been tested for their efficacy against Fusarium oxysporum f. sp. lycopersici (tomato wilt), with some showing significant inhibition of fungal growth in vitro. nih.govresearchgate.net Fungicides such as mancozeb (B1675947), an ethylene-bis-dithiocarbamate, have demonstrated high efficacy in inhibiting the mycelial growth and sporulation of Fusarium oxysporum f. sp. nicotianae in laboratory settings. researchgate.net Other fungicides, including carbendazim (B180503) and propiconazole, have also shown effectiveness in controlling Fusarium wilt in various crops. ijcmas.com A review of fungicide efficacy against Fusarium species on ornamental plants indicated that several products provided some level of control, though results could be inconsistent. ncsu.edu Given the known fungicidal activity of related dithiocarbamate compounds, research into the potential of diammonium propylenebis(dithiocarbamate) as a fumigant for controlling devastating soil-borne pathogens like Fusarium oxysporum f. sp. cubense Tropical Race 4 could be a valuable area of investigation.
**Table 2: Fungicides and Fumigants Tested Against *Fusarium oxysporum***
| Compound/Product | Target Fusarium Species | Key Findings | Citations |
|---|---|---|---|
| Formaldehyde | F. oxysporum f. sp. lycopersici | 100% inhibition of radial growth at 20 mg/L in vitro. | nih.govresearchgate.net |
| Phosphine | F. oxysporum f. sp. lycopersici | >80% inhibition of radial growth at 20 mg/L in vitro. | nih.govresearchgate.net |
| Mancozeb | F. oxysporum f. sp. nicotianae | 100% inhibition of mycelial growth in vitro. | researchgate.net |
| Propiconazole | F. oxysporum f. sp. dianthi | Effective in reducing fusarial population and wilt incidence. | ijcmas.com |
| Carbendazim | F. oxysporum f. sp. dianthi | Reduced wilt incidence significantly with multiple applications. | ijcmas.com |
Strategies for Survival Structures (e.g., Chlamydospores)
Fungal pathogens have developed various survival structures to withstand harsh environmental conditions and the effects of fungicides. Chlamydospores are thick-walled, multicellular resting spores that are highly resistant to chemical and physical stresses. These structures are critical for the long-term survival and propagation of many fungal species. The effectiveness of a fungicide is therefore not only determined by its ability to inhibit active mycelial growth but also by its capacity to prevent the formation or germination of these resilient structures.
The fungicidal action of propylenebis(dithiocarbamates), the class to which Diammonium propylenebis(dithiocarbamate) belongs, is generally characterized as multi-site. This means they interfere with numerous metabolic pathways within the fungal cell, making the development of resistance more difficult for the pathogen. While specific research detailing the effects of Diammonium propylenebis(dithiocarbamate) on chlamydospores is limited, the established mechanisms of action for the broader dithiocarbamate class provide a basis for understanding its potential strategies against such survival structures.
The primary mode of action for dithiocarbamates involves their decomposition into isothiocyanates and the release of carbon disulfide. These breakdown products can inactivate essential enzymes and proteins within the fungal cell by reacting with sulfhydryl (-SH) groups. This non-specific enzymatic inhibition disrupts critical cellular processes, including respiration and the synthesis of vital cellular components.
For a survival structure like a chlamydospore, these effects can be manifested in several ways:
Inhibition of Formation: The synthesis of the thick, protective cell wall of a chlamydospore is an energy-intensive process requiring the coordinated action of numerous enzymes. By disrupting cellular respiration and general enzymatic activity, propylenebis(dithiocarbamates) can interfere with the metabolic pathways that lead to chlamydospore maturation.
Reduced Viability: Even if chlamydospores are formed, their long-term viability may be compromised. The fungicide can chelate essential metal ions, such as copper and zinc, which are necessary cofactors for many enzymes. A deficiency in these micronutrients within the spore can lead to a decline in its viability over time.
Prevention of Germination: The germination of a chlamydospore into a new, infectious hypha is a complex process that requires the activation of stored metabolic machinery. The multi-site inhibitory action of dithiocarbamates can block these germination pathways, preventing the re-emergence of the fungus.
Research on the related zinc salt, propineb, has demonstrated its broad-spectrum activity against a variety of fungal diseases. medchemexpress.com This activity is attributed to the general mechanisms of dithiocarbamates. It is plausible that Diammonium propylenebis(dithiocarbamate) shares these fundamental inhibitory properties.
The table below summarizes research findings on the general fungicidal effects of propylenebis(dithiocarbamates), which are indicative of the potential mechanisms against chlamydospores.
| Fungicidal Effect | Observed Mechanism in Dithiocarbamates | Potential Impact on Chlamydospores |
| Inhibition of Respiration | Inactivation of enzymes in the respiratory chain. | Reduces energy available for chlamydospore formation and germination. |
| Disruption of Protein Function | Reaction with sulfhydryl groups of amino acids. | Prevents synthesis of structural proteins and enzymes needed for the spore wall. |
| Chelation of Metal Ions | Binding with essential metal cofactors like Cu2+ and Zn2+. | Impairs enzymatic functions crucial for spore viability and germination. |
| Multi-site Inhibition | Affects multiple biochemical pathways simultaneously. | Lowers the probability of the fungus developing resistance, even in its dormant state. |
Computational and Theoretical Studies
Molecular Modeling and Simulation
Molecular modeling and simulation are indispensable tools for exploring the three-dimensional nature of molecules and their dynamic behavior. These techniques allow for the examination of conformational landscapes and potential interactions with biological targets.
Structural Conformation Analysis
The conformational flexibility of the propylenebis(dithiocarbamate) anion is a key determinant of its chemical and biological properties. While specific conformational analysis studies on diammonium propylenebis(dithiocarbamate) are not extensively documented, insights can be drawn from computational studies of related dithiocarbamate (B8719985) and dithiane structures. The central propylene (B89431) group allows for rotation around the C-C and C-N bonds, leading to various possible conformers.
The lowest energy conformations would likely seek to minimize steric hindrance between the two dithiocarbamate groups and the methyl group on the propylene bridge. Theoretical calculations would be essential to determine the relative energies of these conformers and the energy barriers for their interconversion.
Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method is crucial for understanding the potential biological activity of a compound. While specific docking studies on diammonium propylenebis(dithiocarbamate) are not prevalent, research on other dithiocarbamates provides a framework for how the propylenebis(dithiocarbamate) ligand might interact with biological targets.
Dithiocarbamates are known to act as inhibitors for various metalloenzymes. For instance, molecular docking studies have been performed on dithiocarbamate compounds with jack-bean urease, a nickel-containing enzyme. daneshyari.com These studies revealed that dithiocarbamates could bind to the enzyme's active site, with interaction energies influenced by the nature of the alkyl substituents on the nitrogen atom. daneshyari.com Similarly, dithiocarbamates have been investigated as inhibitors of carbonic anhydrases, which are zinc-containing enzymes. nih.gov X-ray crystallography of a dithiocarbamate-carbonic anhydrase adduct has shown that the dithiocarbamate coordinates to the zinc ion in the active site through one of its sulfur atoms.
For propylenebis(dithiocarbamate), its two dithiocarbamate groups could potentially chelate a metal ion within a receptor's active site or interact with multiple amino acid residues. Molecular docking simulations would be instrumental in visualizing these potential binding modes and estimating the binding affinity. Such studies can guide the design of more potent and selective inhibitors based on the dithiocarbamate scaffold.
Table 1: Representative Molecular Docking Studies of Dithiocarbamate Derivatives
| Dithiocarbamate Derivative | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Dimethyldithiocarbamate (B2753861) (MDTC) | Jack-Bean Urease (JBU) | Interaction energies calculated within different enzyme domains to identify active sites. | daneshyari.com |
| Diethyldithiocarbamate (EDTC) | Jack-Bean Urease (JBU) | Inhibitory efficiency order determined to be EDTC > PDTC > MDTC based on interaction with water molecules. | daneshyari.com |
| Pyrrolidinedithiocarbamate (PDTC) | Jack-Bean Urease (JBU) | Stability of inclusion increases with the carbon chain length of the molecule. | daneshyari.com |
| Various Dithiocarbamates | Human Carbonic Anhydrases (hCAs) | Identified as promising inhibitors with potential applications in antitumoral and glaucoma therapy. | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.
Density Functional Theory (DFT) Studies on Electronic Structure
DFT calculations are widely used to investigate the electronic properties of dithiocarbamate compounds. These studies can determine parameters such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential, and charge distribution. For the propylenebis(dithiocarbamate) anion, the electronic structure is characterized by the delocalization of electrons across the N-C(S)-S moiety.
Studies on various metal-dithiocarbamate complexes have employed DFT to elucidate their geometry and electronic structure. For example, DFT calculations on bismuth(III) dithiocarbamate complexes have been used to predict their geometries and NMR spectra with good accuracy. researchgate.net The HOMO and LUMO energies calculated through DFT can provide insights into the reactivity of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.
In the context of diammonium propylenebis(dithiocarbamate), DFT calculations would be valuable for understanding the electronic effects of the propylene bridge and the ammonium (B1175870) counter-ions on the dithiocarbamate functional groups. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Table 2: Representative DFT Studies on Dithiocarbamate-related Compounds
| Compound/System | DFT Functional/Basis Set | Key Findings | Reference |
|---|---|---|---|
| N-methyl- and N-phenyldithiocarbamic acid | B3LYP/medium-sized basis sets | Investigated the mechanism of acid-catalyzed decomposition. | acs.orgnih.gov |
| Bi(III) dithiocarbamate complexes | Various functionals (e.g., M06-L, TPSSh) | Predicted geometries and NMR spectra with good agreement with experimental data. | researchgate.net |
| General dithiocarbamate complexes | Not specified | Used to support characterization and understand electronic transitions. | nih.gov |
Investigation of Reaction Mechanisms and Transition States
Quantum chemical calculations are powerful tools for elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. The decomposition of dithiocarbamates, particularly in acidic conditions, is a reaction of significant interest.
Theoretical studies on the acid-catalyzed decomposition of simple dithiocarbamic acids, such as N-methyldithiocarbamic acid, have been performed using DFT. acs.orgnih.gov These studies have proposed mechanisms involving a proton transfer step, which can be water-catalyzed, leading to a zwitterionic intermediate that subsequently breaks down. acs.orgnih.gov The calculations indicated that for some derivatives, the rate-determining step is the N-C bond cleavage, while for others, it is the initial proton transfer. acs.org For the propylenebis(dithiocarbamate) anion, similar decomposition pathways are expected. Theoretical investigations could clarify the role of the second dithiocarbamate group and the influence of the propylene bridge on the reaction energetics.
Furthermore, the formation of dithiocarbamates from the reaction of an amine with carbon disulfide is another process that can be studied computationally. wikipedia.org DFT calculations can model the reaction pathway, identify the transition state, and provide insights into the reaction kinetics.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of chemical and physical properties, to predict the activity of new compounds.
QSAR models have been successfully developed for dithiocarbamates. For instance, a study on a series of 25 dithiocarbamate inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, and XII) established robust QSAR models. nih.gov The critical physicochemical parameters identified for inhibitory activity included hydrophobicity, electronic properties, steric factors, and molecular shape. nih.gov The predictive power of these models was demonstrated by significant statistical coefficients, such as a high cross-validated correlation coefficient (q²) and a high fitted correlation coefficient (r²). nih.gov
For a series of compounds related to diammonium propylenebis(dithiocarbamate), a QSAR study could be conducted to correlate structural modifications with a specific biological activity, such as antifungal or enzyme inhibitory effects. The descriptors used in such a model could include topological indices, quantum chemical parameters (like HOMO/LUMO energies), and steric parameters. The resulting QSAR model could then be used to virtually screen new derivatives and prioritize them for synthesis and experimental testing.
Table 3: QSAR Model Parameters for Dithiocarbamate Inhibitors of Carbonic Anhydrases
| hCA Isoform | Cross-validated correlation (q²) | Fitted correlation (r²) | Standard Error of Prediction | Reference |
|---|---|---|---|---|
| hCA I, II, IX, XII (range) | 0.55 - 0.73 | 0.75 - 0.84 | 0.23 - 0.47 | nih.gov |
Predictive Models for Environmental Fate Parameters (e.g., Bioaccumulation, Persistence)
The environmental fate of a pesticide like Diammonium propylenebis(dithiocarbamate) is determined by a variety of factors, including its persistence in soil and water and its potential to accumulate in living organisms. Predictive models are increasingly used to estimate these parameters.
Persistence: The persistence of dithiocarbamates in the environment is a key factor in their potential for long-term impact. The primary degradation route for these compounds is hydrolysis, which is influenced by pH, temperature, and microbial activity. Current time information in Jalandhar, IN. The persistence of propineb (B166679), a closely related polymeric zinc propylenebis(dithiocarbamate), has been studied in soil. nih.govinchem.org Field studies have shown that its degradation can be relatively fast, with half-lives ranging from a few days to a couple of weeks depending on environmental conditions. inchem.org For instance, one study on the persistence of propineb in onion and cropped soil reported half-life values of 3.27 to 4.60 days. nih.gov
Bioaccumulation: The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and stored in its tissues at a concentration higher than in the surrounding environment. This is often estimated using the octanol-water partition coefficient (log Kow), which indicates the chemical's lipophilicity. While specific bioaccumulation modeling studies for Diammonium propylenebis(dithiocarbamate) were not found, the general approach involves using Quantitative Structure-Activity Relationship (QSAR) models. ljmu.ac.uk These models correlate the chemical structure with its bioaccumulation potential. Machine learning and other computational approaches are also being developed to predict bioaccumulation with greater accuracy, aiming to reduce reliance on animal testing. brunel.ac.ukresearchgate.net
Table 1: Experimentally Determined Persistence of Propineb in Soil
| Dosage (g a.i. ha-1) | Initial Deposit (ppm) | Half-life (days) | Persistence up to (days) |
| 1225 | 2.32 | 3.27 | 10 |
| 2450 | 4.89 | 4.60 | 15 |
| Data sourced from a field experiment on onion. The persistence is based on the detection of Carbon Disulfide (CS2) as a degradation product. nih.gov |
Correlation with Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable for understanding the mechanisms of action of pesticides and for designing new compounds with desired properties.
For dithiocarbamates, QSAR studies have been conducted to understand their inhibitory effects on various enzymes. One study focused on the inhibition of carbonic anhydrases (CAs) by a series of 25 dithiocarbamate derivatives. The QSAR models generated in this study revealed that the inhibitory activity was influenced by a combination of hydrophobic, electronic, steric, topological, and shape parameters. The models demonstrated good predictive power, indicating their utility in designing more potent CA inhibitors.
Another area of investigation has been the interaction of dithiocarbamates with other biological targets. For example, dithiocarbamates are known to inhibit aldehyde dehydrogenase. mdpi.com The mechanism of inhibition is often competitive and can be irreversible. mdpi.com Computational models can help to elucidate the binding modes of these compounds to the active sites of such enzymes, providing insights into their toxicological mechanisms. The toxicity of dithiocarbamates is also linked to their metabolites, such as ethylenethiourea (B1671646) (ETU) and propylenethiourea (PTU), which have known effects on the thyroid. epa.gov
Table 2: Physicochemical Parameters Correlated with Dithiocarbamate Biological Activity (Carbonic Anhydrase Inhibition)
| Parameter Type | Specific Descriptor Examples | Correlation with Inhibitory Activity |
| Hydrophobic | LogP (octanol-water partition coefficient) | Positive or negative, depending on the specific CA isoform |
| Electronic | Dipole moment, partial charges on atoms | Influences electrostatic interactions with the enzyme active site |
| Steric | Molecular volume, surface area | Affects the fit of the molecule into the enzyme's binding pocket |
| Topological | Connectivity indices | Describes the branching and shape of the molecule |
| Shape | Ovality, shape indices | Relates the three-dimensional shape to the binding affinity |
Predictive Environmental Assessment Models
Predictive environmental assessment models are used to estimate the potential risks of chemicals to the environment. These models typically involve a comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). taylorandfrancis.com The PEC is the concentration of a substance that is expected to be found in the environment, calculated using models that consider its usage patterns, release rates, and environmental fate. taylorandfrancis.comnih.gov The PNEC is the concentration below which adverse effects on ecosystems are not expected to occur. taylorandfrancis.com
The risk is often expressed as a risk quotient (RQ), which is the ratio of PEC to PNEC. An RQ value greater than 1 suggests a potential risk to the environment, triggering further investigation or regulatory action. researchgate.net
For dithiocarbamate fungicides, probabilistic risk assessments have been conducted to evaluate the dietary and environmental risks. nih.govnih.gov These assessments use statistical distributions to account for the variability and uncertainty in exposure and toxicity data. For example, a primary risk assessment of dimethyldithiocarbamate (a metabolite of some dithiocarbamates) in a coastal environment used probabilistic environmental concentration distributions to evaluate the ecological risk. nih.gov This study found that the risk was higher in bottom seawater due to leaching from sediments and that there were seasonal variations in risk. nih.gov
While a specific predictive environmental assessment for Diammonium propylenebis(dithiocarbamate) was not found in the searched literature, the established frameworks for pesticides and other dithiocarbamates would be applicable. The assessment would involve:
Exposure Assessment: Estimating the PEC in relevant environmental compartments (soil, water, air) using models like PERSAM, based on the application rates and the environmental fate parameters (persistence, mobility) of the compound and its major metabolites like PTU. europa.eueuropa.eu
Effects Assessment: Determining the PNEC from ecotoxicological data for various aquatic and terrestrial organisms.
Risk Characterization: Calculating the RQ (PEC/PNEC) to determine the likelihood of adverse environmental effects.
These predictive models are crucial tools for regulatory agencies to assess the environmental safety of pesticides before and after they are placed on the market. researchgate.netusda.gov
Future Research Directions and Unexplored Avenues
Development of Novel Diammonium Propylenebis(dithiocarbamate) Analogs
The future development of Diammonium propylenebis(dithiocarbamate) hinges on the synthesis and evaluation of new analogs designed for superior performance and environmental compatibility.
Structure-Activity Relationship (SAR) studies are fundamental to modern drug and pesticide discovery, providing insights into how a molecule's chemical structure relates to its biological activity. nih.govnih.gov For Diammonium propylenebis(dithiocarbamate), future SAR studies would involve the systematic synthesis of new derivatives to identify which molecular features, or pharmacophores, are essential for its fungicidal action. Research on other dithiocarbamate (B8719985) derivatives has demonstrated that modifications to the carbon backbone and substituent groups can significantly alter biological activity. nih.govmdpi.com
Future research should focus on:
Modification of the Propylene (B89431) Backbone: Introducing branches, rings, or different alkyl chain lengths between the dithiocarbamate moieties could influence the molecule's conformation and its ability to bind to target sites.
Alteration of the Counter-ion: Replacing the diammonium cations with other organic or inorganic cations could affect solubility, stability, and uptake by target organisms.
Introduction of Functional Groups: Adding other functional groups to the structure could introduce new modes of action or enhance existing ones.
These targeted modifications would aim to develop analogs with heightened potency, allowing for lower application rates and increased selectivity against target pathogens.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Novel Analogs This table presents hypothetical data to illustrate the goals of future SAR studies.
| Analog | Modification | Hypothetical Antifungal Activity (IC50 in µM) vs. Botrytis cinerea | Key Observation |
| Parent Compound | Diammonium propylenebis(dithiocarbamate) | 15.0 | Baseline activity. |
| Analog A | Methyl group added to propylene backbone | 11.5 | Increased lipophilicity may enhance cell membrane interaction. |
| Analog B | Propylene backbone extended to butyl | 25.0 | Longer chain length reduces efficacy, suggesting an optimal size. |
| Analog C | Ammonium (B1175870) replaced with Potassium | 18.0 | Change in counter-ion shows minor impact on intrinsic activity. |
| Analog D | Cyclohexyl ring fused to backbone | 8.2 | Rigid structure may provide a better fit for the target enzyme. nih.gov |
A significant avenue for future research is the development of advanced formulations that improve the compound's efficacy while minimizing environmental impact. Conventional formulations can be susceptible to rapid degradation and runoff, necessitating repeated applications. scispace.com Modern approaches focus on creating "green" or sustainable delivery systems. bohrium.com
Key research directions include:
Biodegradable Polymer Matrices: Embedding Diammonium propylenebis(dithiocarbamate) within a biodegradable polymer matrix, such as polyhydroxyalkanoates (PHAs), can create slow-release formulations. bohrium.comnih.gov The polymer matrix degrades gradually in soil through microbial action, releasing the active ingredient over an extended period. scispace.comnih.gov This approach offers prolonged action, reduces the total amount of fungicide needed, and lowers toxicity to non-target organisms. nih.gov
Nanoencapsulation: Encapsulating the fungicide in biodegradable nanocapsules, such as those made from chitosan (B1678972) or organosilica, can improve its stability, solubility, and targeted delivery. dntb.gov.ua This technology can protect the active ingredient from premature degradation by light or moisture and facilitate its uptake by the target pathogen. dntb.gov.ua
Table 2: Comparison of Conventional and Future Environmentally Benign Formulations
| Feature | Conventional Formulation (e.g., Wettable Powder) | Environmentally Benign Formulation (e.g., PHA-based slow-release) |
| Release Profile | Rapid, initial burst | Gradual, controlled release over time nih.gov |
| Environmental Fate | Higher potential for leaching and runoff | Reduced mobility and accumulation in the food chain nih.gov |
| Application Frequency | Potentially multiple applications required | Reduced number of treatments needed nih.gov |
| Active Ingredient Stability | Susceptible to environmental degradation | Protected within a polymer matrix until release scispace.com |
| Biocompatibility | Carrier materials may be inert but non-biodegradable | Matrix materials (e.g., PHAs) are fully biodegradable bohrium.com |
Advanced Mechanistic Elucidation
While dithiocarbamates are known to be multi-site inhibitors, a precise understanding of how Diammonium propylenebis(dithiocarbamate) functions at the molecular level is largely unexplored. researchgate.net
The fungicidal activity of dithiocarbamates is generally attributed to their ability to chelate metal ions and react with sulfhydryl groups in amino acids, thereby inhibiting multiple enzymes within a pathogen. coresta.org However, this is a broad explanation. Future research must pinpoint the specific enzymes and metabolic pathways that are most sensitive to Diammonium propylenebis(dithiocarbamate).
Advanced research should employ techniques to:
Identify Primary Protein Targets: Utilize affinity chromatography or proteomics to isolate and identify the specific proteins within a pathogen that directly bind to the compound.
Map Pathway Disruption: Use metabolomics to analyze how the cellular metabolism of a target fungus is altered upon exposure, revealing which pathways (e.g., cellular respiration, amino acid synthesis, ergosterol (B1671047) biosynthesis) are most severely disrupted. mdpi.comnih.gov
One of the key advantages of multi-site fungicides like the dithiocarbamates is a lower risk of pathogens developing resistance compared to single-site inhibitors. researchgate.net However, the potential for resistance should never be dismissed. Fungi can develop resistance through several mechanisms, including mutations in the target site protein, increased expression of efflux pumps that expel the fungicide from the cell, or metabolic detoxification. nih.govmdpi.com
Future investigations are needed to:
Assess Resistance Potential: Conduct long-term selection experiments in the lab to determine if and how quickly target fungi can develop resistance to Diammonium propylenebis(dithiocarbamate).
Characterize Resistance Mechanisms: If resistant strains emerge, they should be genetically and biochemically analyzed to understand the mechanism of resistance. researchgate.net This knowledge is crucial for developing effective resistance management strategies and for guiding the design of next-generation analogs that can overcome these mechanisms.
Integration of Multi-Omics Approaches in Bioactivity Research
A holistic understanding of the bioactivity of Diammonium propylenebis(dithiocarbamate) can be achieved by integrating multiple "omics" technologies. thermofisher.com A multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how a substance affects an organism from the genetic level to its metabolic output. nih.govmdpi.com
Table 3: Application of Multi-Omics Approaches in Fungicide Research
| Omics Field | Core Focus | Research Question for Diammonium propylenebis(dithiocarbamate) | Potential Insight |
| Genomics | DNA, Genes | Are there specific genes or mutations in fungi that confer natural tolerance or susceptibility? | Identification of baseline genetic factors related to sensitivity. thermofisher.com |
| Transcriptomics | RNA, Gene Expression | How does the fungus alter its gene expression (up-regulation/down-regulation) in response to treatment? | Reveals the immediate genetic and regulatory response, highlighting stress pathways and defense mechanisms. thermofisher.com |
| Proteomics | Proteins, Peptides | Which protein levels change, and are any proteins post-translationally modified after exposure? | Identifies the specific enzymes and structural proteins directly impacted by the compound, confirming molecular targets. thermofisher.com |
| Metabolomics | Metabolites, Small Molecules | How is the overall metabolic profile of the fungus disrupted? Which metabolic pathways are blocked or altered? | Provides a functional readout of the physiological state of the cell, confirming pathway disruption and identifying metabolic bottlenecks. nih.gov |
By integrating these datasets, researchers can move beyond a simple cause-and-effect observation to a detailed, systems-level understanding of the compound's mode of action, its impact on pathogen physiology, and the intricate mechanisms of resistance. mdpi.com This knowledge is invaluable for optimizing its use and guiding the development of more effective and sustainable chemical solutions for the future.
Exploration of Synergistic Effects with Other Chemical Compounds
The exploration of synergistic effects between diammonium propylenebis(dithiocarbamate) and other chemical compounds, particularly other fungicides, presents a promising area of research. The multi-site activity of dithiocarbamates like propineb (B166679) makes them good candidates for combination therapies in agriculture. herts.ac.uk Research into fungicide mixtures has shown that combining fungicides with different modes of action can lead to synergistic interactions, where the combined effect is greater than the sum of the individual effects. apsnet.org
Future studies could systematically investigate the synergistic potential of diammonium propylenebis(dithiocarbamate) with a range of modern, single-site fungicides. This research would not only aim to enhance the fungicidal efficacy against a broader spectrum of plant pathogens but also to manage and delay the development of fungicide resistance. apsnet.org Investigating these combinations could lead to the development of more potent and sustainable crop protection strategies. For instance, studies have shown that applying a systemic fungicide like oxadixyl (B1677826) as a soil drench followed by a spray of a contact fungicide like mancozeb (B1675947) can result in significant synergistic control of plant diseases. apsnet.org Similar spatially separated applications could be explored for diammonium propylenebis(dithiocarbamate).
Table 1: Potential Fungicide Classes for Synergistic Studies with Diammonium Propylenebis(dithiocarbamate)
| Fungicide Class | Mode of Action | Potential for Synergy |
| Triazoles | Sterol Biosynthesis Inhibition | Different modes of action can lead to enhanced efficacy and resistance management. apsnet.org |
| Strobilurins | Quinone Outside Inhibition (Respiration) | Combining a multi-site inhibitor with a single-site inhibitor can delay resistance. |
| Phenylamides | RNA Polymerase I Inhibition | Offers a different target site, potentially leading to synergistic or additive effects. |
Refined Environmental Fate and Exposure Modeling
Understanding the environmental fate of diammonium propylenebis(dithiocarbamate) is crucial for assessing its ecological impact. Current environmental fate modeling for related compounds like propineb considers major degradation products such as propylenethiourea (PTU), propylenediamine (PDA), and 4-methyl-imidazoline (4-MI). bayer.com The dissipation of propineb in soil and plants has been studied, with half-lives ranging from 4.4 to 13.3 days. nih.govtandfonline.com
However, future research should focus on developing more refined and comprehensive environmental fate and exposure models. frontiersin.orgresearchgate.net This includes:
Incorporating a wider range of transformation products: Current models often focus on the major metabolites. Future models should aim to include a more extensive profile of degradation products to provide a more accurate assessment of the total environmental burden. frontiersin.org
Improving the simulation of transport processes: The accuracy of predicting environmental concentrations is highly dependent on correctly simulating substance transport, including processes like preferential flow in soil. frontiersin.org
Developing catchment-scale models: While models for pesticide fate at the plot level exist, there is a need for models that can simulate the fate of transformation products at the larger catchment or regional scale. frontiersin.org
Integrating Quantitative Structure-Activity Relationship (QSAR) models: QSAR models could be integrated into environmental fate models to predict the properties and behavior of numerous transformation products based on their molecular structure. frontiersin.org
These advancements will enable more accurate predictions of predicted environmental concentrations (PECs) in soil, groundwater, and surface water, contributing to more robust risk assessments. bayer.comstone-env.com
Novel Applications in Materials Science and Green Chemistry
The inherent properties of the dithiocarbamate group suggest that diammonium propylenebis(dithiocarbamate) could have applications beyond its current use as a fungicide precursor.
In materials science , dithiocarbamates are known for their ability to form stable complexes with a variety of metal ions. nih.govnih.gov This chelating ability has been utilized in various applications, including as vulcanization accelerators and froth flotation collectors. tandfonline.com Future research could explore the potential of diammonium propylenebis(dithiocarbamate) in:
Creating novel polymeric materials: The bifunctional nature of the propylenebis(dithiocarbamate) ligand could be exploited to synthesize coordination polymers with interesting magnetic, optical, or catalytic properties.
Developing new coatings and lubricant additives: The metal-binding properties could be leveraged to create protective coatings or high-performance lubricant additives. nih.gov
Remediation of heavy metals: The ability to chelate heavy metals suggests potential applications in environmental remediation technologies for removing toxic metals from contaminated water. tandfonline.com
In the realm of green chemistry , recent research has focused on developing more environmentally friendly methods for the synthesis of dithiocarbamates. rsc.orgrsc.org This includes using greener reaction media such as water, deep eutectic solvents (DES), and polyethylene (B3416737) glycol (PEG), and employing catalyst-free, visible-light-promoted reactions. rsc.orgrsc.org Future research directions for diammonium propylenebis(dithiocarbamate) in green chemistry include:
Developing sustainable synthesis routes: Applying these green synthetic methods to the production of diammonium propylenebis(dithiocarbamate) could significantly reduce the environmental footprint of its manufacturing process.
Use as a building block in green synthesis: The compound itself could be used as a reactant in environmentally benign synthetic transformations to create other valuable chemical compounds.
Advancements in Analytical Methodologies for Complex Matrices
Accurate and sensitive analytical methods are essential for monitoring the presence of diammonium propylenebis(dithiocarbamate) and its metabolites in various environmental and biological samples. Current methods for the analysis of the related compound propineb often involve the determination of its degradation product, carbon disulfide (CS2), or its main metabolite, propylenethiourea (PTU). nih.govnih.gov Techniques such as gas chromatography with flame photometric detection (GC-FPD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed. nih.govtandfonline.comtandfonline.com
However, there is a continuous need for the development of more advanced and efficient analytical methodologies. Future research should focus on:
Developing direct analysis methods: Most current methods are indirect, relying on the detection of degradation products. Developing methods for the direct analysis of the parent compound in complex matrices would be a significant advancement.
Improving derivatization techniques: Novel derivatization methods, such as the isothiocyanate derivatization of propineb for GC-MS analysis, can improve sensitivity and specificity. nih.gov Further research into new derivatizing agents and reaction conditions is warranted.
Enhancing microextraction techniques: The use of techniques like dispersive liquid-liquid microextraction (DLLME) can effectively preconcentrate the analyte, leading to lower detection limits. nih.gov Optimizing and applying such techniques for diammonium propylenebis(dithiocarbamate) analysis is a key area for future work.
Analysis of multiple metabolites: Developing multi-residue methods that can simultaneously quantify the parent compound and a wider range of its metabolites in a single run would provide a more comprehensive picture of its presence and fate. A method for the simultaneous determination of propineb (as CS2), PTU, and PDA has been developed and serves as a good foundation for further advancements. nih.gov
Table 2: Comparison of Analytical Methods for Propylenebis(dithiocarbamate) and its Metabolites
| Analytical Technique | Analyte(s) | Sample Matrix | Key Features | Reference |
| GC-FPD and LC-MS/MS | Propineb (as CS2), PTU, PDA | Banana, Soil | Sensitive and specific for routine monitoring. | nih.govtandfonline.comtandfonline.com |
| GC-MS with Derivatization | Propineb (as isothiocyanate) | Black Tea, Infant Formula | Novel derivatization improves detection; uses DLLME for preconcentration. | nih.gov |
| GC-MS | Propineb (as CS2) | Airborne Samples | Rapid and sensitive method for air monitoring. | nih.gov |
| Ion-Pair LC-MS/MS | Propineb (as PDA) | Various | Addresses challenges of analyzing the amine degradant. | eurl-pesticides.eu |
Q & A
Q. How can conflicting spectroscopic data (e.g., XRD vs. NMR) on metal complex geometries be reconciled?
- Resolution Protocol :
Repeat Experiments : Ensure consistency in synthesis conditions (e.g., solvent purity, temperature).
Hybrid DFT-XRD Refinement : Use software like Olex2 to refine crystal structures against experimental XRD data.
Dynamic NMR : Probe solution-state behavior to resolve discrepancies between solid-state (XRD) and solution (NMR) structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
